Solcitinib

Catalog No.
S543558
CAS No.
1206163-45-2
M.F
C22H23N5O2
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solcitinib

CAS Number

1206163-45-2

Product Name

Solcitinib

IUPAC Name

N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28)

InChI Key

MPYACSQFXVMWNO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GSK2586184; GSK 2586184; GSK-2586184; GSK2586184A; GSK-2586184A; GSK 2586184A; GLPG-0778; GLPG 0778; GLPG0778; G154578; Solcitinib.

Canonical SMILES

CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C

The exact mass of the compound Solcitinib is 389.18518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Solcitinib mechanism of action JAK1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Solcitinib at a Glance

This compound is identified in the scientific literature as a selective JAK1 inhibitor that was initially developed for the treatment of systemic lupus erythematosus, psoriasis, and ulcerative colitis [1]. No further details on its chemical structure, development status, or specific experimental data are provided in the available sources.

The Landscape of JAK Inhibitors

To provide context, the table below summarizes several JAK inhibitors that have been approved or are in development, illustrating the focus of current research. Please note that this list is for comparison and is not exhaustive.

Drug Name Primary Target(s) Key Indications (Approved or in Trials) Development Status / Notes
Tofacitinib JAK1, JAK3, JAK2 [2] [1] Rheumatoid Arthritis, Psoriasis [3] [1] First-generation, pan-JAK inhibitor [2]
Upadacitinib JAK1 [2] Rheumatoid Arthritis, Inflammatory diseases [2] [1] Second-generation, selective JAK1 inhibitor [2]
Filgotinib JAK1 [2] Rheumatoid Arthritis [2] [1] JAK1 selective inhibitor [2]
Ruxolitinib JAK1, JAK2 [2] Myelofibrosis, Polycythemia Vera [2] Approved for myeloproliferative neoplasms [2]
Povorcitinib (INCB054707) JAK1 [4] Hidradenitis Suppurativa, Vitiligo [4] In Phase III clinical trials (as of 2025) [4]
ATI-2138 ITK/JAK3 [4] T cell-mediated diseases [4] Investigational oral covalent inhibitor [4]

The Core Mechanism of JAK1 Inhibition

The following diagram illustrates the fundamental JAK-STAT signaling pathway and the site where JAK1 inhibitors like this compound are designed to act.

architecture Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 / TYK2 Receptor->JAK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates GeneTranscription Gene Transcription (Inflammation, Immunity) Nucleus->GeneTranscription Initiates Inhibitor JAK1 Inhibitor (e.g., this compound) Inhibitor->JAK1 Blocks ATP-binding site

The JAK-STAT pathway is a major signaling hub for over 50 cytokines and growth factors [5]. The mechanism of action for ATP-competitive JAK1 inhibitors like this compound involves [2] [6]:

  • Target Site: These small-molecule inhibitors are designed to competitively bind to the ATP-binding pocket in the kinase domain (JH1) of the JAK1 enzyme [2] [6].
  • Consequence: By occupying this site, they prevent ATP from binding, which is essential for the kinase's activity. This halts the phosphorylation and subsequent activation of STAT proteins (like STAT1 and STAT3) [7].
  • Downstream Effect: Without STAT activation, the transcription of genes involved in inflammation and immune responses is suppressed [2] [5].

Research and Development Context

The lack of detailed public data on this compound is not uncommon for drug candidates. Research and development in this field is highly active, with over 50 companies and 55+ JAK inhibitor drugs in various pipeline stages as of 2025 [4]. The high selectivity for JAK1, as claimed for this compound, is a key objective in developing newer inhibitors to improve safety profiles by minimizing effects on other JAK family members like JAK2 (crucial for hematopoiesis) [2] [6].

References

what is Solcitinib used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Solcitinib functions by competitively inhibiting the adenosine triphosphate (ATP)-binding domain of JAK1 [1]. This blockade prevents the phosphorylation and activation of JAK1, which is a critical early step in the JAK-STAT signaling cascade [2] [3].

The diagram below illustrates the JAK-STAT signaling pathway and where this compound acts.

G Cytokine Cytokine (e.g., IL-6, IL-23) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 / TYK2 Receptor->JAK2 STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT Phosphorylated STAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus GeneReg Gene Transcription (Inflammation, Cell Proliferation) Nucleus->GeneReg This compound This compound This compound->JAK1 Inhibits

This compound selectively inhibits JAK1, blocking the JAK-STAT signaling pathway.

A key characteristic of this compound is its selectivity. According to in vitro assay data, this compound inhibits JAK1 with an IC50 of 9.8 nM. It shows approximately 11-fold selectivity for JAK1 over JAK2, 55-fold over JAK3, and 23-fold over TYK2 [1]. This selectivity profile is a critical differentiator in research, as it may correlate with a more specific pharmacological effect and a potentially better safety profile by sparing the functions of other JAK enzymes [2].

Experimental and Clinical Research Data

In preclinical research, this compound's activity is typically characterized using cell-based assays that measure its potency (IC50) and selectivity against different JAK kinases [1].

In clinical research for psoriasis, efficacy is most commonly assessed by the proportion of patients achieving a 75% improvement from baseline in the Psoriasis Area and Severity Index (PASI75). The following table summarizes the pooled efficacy findings for this compound and other JAK inhibitors from a network meta-analysis of clinical trials [4]:

Drug Key Efficacy (PASI75 Response) Key Safety (Adverse Events)
Tofacitinib Superior PASI75 response; high-dose most effective. Relatively low incidence of AEs across doses.
Deucravacitinib Effective, ranking after high-dose Tofacitinib. Higher incidence of AEs at therapeutic doses (6 mg BID, 12 mg QD).
Baricitinib, Abrocitinib, Peficitinib, this compound Showed superior PASI75 response over placebo. Non-inferior safety compared to placebo.

This analysis concluded that while all analyzed JAK inhibitors were effective, tofacitinib showed superior efficacy and safety profiles in the context of plaque psoriasis compared to the others, including this compound [4]. A separate scoping review also placed the evidence for this compound in the early phases of development, indicating that it has not progressed to Phase III trials like some other JAK inhibitors [5].

Research Status and Perspectives

Clinical development of this compound for psoriasis appears to have stalled in the early-to-mid phases [5] [4]. It has also been investigated in a Phase II clinical trial for systemic lupus erythematosus (SLE), but no subsequent phase III trials have been reported [6].

Research into this compound provides a valuable case study in the development of selective JAK1 inhibitors. Its investigational history helps to inform the ongoing pursuit of JAK inhibitors with optimized selectivity profiles, aiming to maximize therapeutic efficacy while minimizing class-associated adverse effects such as hematological disturbances [2] [7].

References

Quantitative Pharmacological Profile of Solcitinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core inhibitory concentration (IC₅₀) data and selectivity profile of Solcitinib.

Target IC₅₀ (nM) Fold Selectivity (over JAK1)
JAK1 8 - 9.8 nM [1] [2] [3] (Baseline)
JAK2 108 nM [1] [3] 11-fold [1] [2]
JAK3 539 nM [1] [3] 55-fold [1] [2]
TYK2 225 nM [1] [3] 23-fold [1] [2]

Key Technical Notes:

  • IC₅₀ Definition: The values represent the half-maximal inhibitory concentration, or the drug concentration required to inhibit 50% of the kinase enzyme's activity in vitro [3].
  • Selectivity: The fold selectivity is calculated as the ratio of the IC₅₀ for a non-target JAK to the IC₅₀ for JAK1. Higher values indicate greater selectivity for JAK1, which is theorized to improve the safety profile by minimizing off-target effects [4] [5].
  • Research Context: This data is derived from biochemical assays for research purposes only.

Experimental Protocols for Key Assays

The primary methodology for generating IC₅₀ data involves competitive binding assays that measure the compound's ability to displace a labeled ATP-analogue or inhibit the phosphorylation of a substrate.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the potency (IC₅₀) and selectivity of this compound against different JAK kinases.
  • Typical Methodology [1]:
    • Enzymes: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.
    • Reaction Conditions: Reactions are carried out in buffer containing ATP at a concentration near its Km value, the respective enzyme, and a peptide substrate.
    • Inhibition Measurement: A range of concentrations of this compound (e.g., from 0.1 nM to 1000 nM) is added to the reaction mixture. Kinase activity is measured by detecting the amount of phosphorylated substrate, often using radioactive (³³P-ATP) or luminescence-based detection methods.
    • Data Analysis: The percentage of inhibition at each concentration is calculated. IC₅₀ values are derived by fitting the inhibition data to a non-linear regression model (e.g., a four-parameter logistic dose-response curve).

2. Cellular Target Engagement Assay

  • Objective: To confirm that this compound engages its target and inhibits signaling in a cellular context.
  • Typical Methodology [4]:
    • Cell System: Use of immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific T-cell lines.
    • Stimulation & Inhibition: Cells are stimulated with cytokines known to signal through the JAK-STAT pathway (e.g., IL-6 which utilizes JAK1). Cells are pre-treated with this compound across a concentration range.
    • Readout: The level of phosphorylated STAT proteins is measured via western blot or flow cytometry. The concentration of this compound that reduces STAT phosphorylation by 50% provides a cellular IC₅₀.

JAK-STAT Signaling Pathway and Drug Mechanism

The following diagram illustrates the core JAK-STAT signaling pathway and the mechanism of JAK inhibitors like this compound.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK (e.g., JAK2) Receptor->JAK2 Activation STAT STAT Protein JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation GeneReg Gene Regulation Nucleus->GeneReg This compound This compound This compound->JAK1 Inhibits

This compound inhibits JAK1, blocking phosphorylation and subsequent gene regulation.

Clinical Development Status

Available information indicates that this compound progressed to Phase 2 clinical trials but its development has been terminated [4]. The published trials focused on moderate-to-severe plaque-type psoriasis and ulcerative colitis [1] [2]. The termination was noted in a 2019 review, which cited "safety issues" as the reason [4].

References

Comparative Selectivity of JAK and TYK2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the selectivity profiles of several clinically relevant inhibitors, illustrating how they are typically characterized.

Inhibitor Primary Target(s) Mechanism of Action Key Selectivity Findings
Deucravacitinib TYK2 Allosteric inhibitor binding to the pseudokinase (JH2) domain [1] [2] [3]. >100-fold selective for TYK2 over JAK1/JAK3 and >2000-fold selective over JAK2 in cellular assays [2] [3].
Filgotinib JAK1 ATP-competitive inhibitor binding to the catalytic kinase domain [4]. Demonstrates greater selectivity for JAK1-dependent pathways (e.g., IL-6, IFNα) with less inhibition of JAK2/JAK3-dependent pathways (e.g., IL-2, IL-15) [4].
Upadacitinib JAK1 ATP-competitive inhibitor [4] [5]. Reported as a selective JAK1 inhibitor; inhibits JAK1-dependent pathways with varying effects on others [4] [5].
Tofacitinib JAK1, JAK3 ATP-competitive inhibitor [5]. Potent inhibitor of JAK1/3-dependent cytokines (e.g., IL-2, IL-4, IL-15, IL-21) [5].
Baricitinib JAK1, JAK2 ATP-competitive inhibitor [5]. Selective for JAK1 and JAK2 with moderate activity against TYK2 and significantly less against JAK3 [5].
Ruxolitinib, Fedratinib JAK2 ATP-competitive inhibitor [6] [7]. Potently inhibits JAK2 but shows variable clinical profiles due to poor JAK family selectivity [6] [7].

Experimental Protocols for Profiling Kinase Selectivity

The selectivity data for the inhibitors listed above are typically generated through a multi-tiered experimental approach. The following workflow outlines the key phases of this characterization process.

G start Kinase Inhibitor Selectivity Profiling step1 In Vitro Binding/Kinase Assays • Measure direct binding (e.g., Kd) or  enzymatic inhibition (IC50) against  purified JAK1, JAK2, JAK3, TYK2 kinases • Uses probe displacement or  biochemical kinase assays start->step1 step2 Cellular Signaling Assays • Measure inhibition of cytokine-induced  STAT phosphorylation (pSTAT) in  PBMCs or whole blood • Determines functional IC50 values  in a more physiological system step1->step2 step3 Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling • Plot functional IC50 values against  clinical pharmacokinetic profiles • Calculates average daily inhibition  and time above IC50 for each pathway step2->step3

Phase 1: In Vitro Binding and Kinase Assays

These assays measure the direct interaction with and inhibition of purified kinase domains.

  • Methodology: A common method is a probe displacement assay (e.g., for Deucravacitinib) that measures the inhibitor's ability to compete with a binding probe for the target kinase's pseudokinase domain [2]. Alternatively, biochemical kinase assays directly measure the inhibition of kinase enzymatic activity [6].
  • Output: Half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd) values for each JAK family member, which form the basis for initial selectivity ratios [2].
Phase 2: Cellular Signaling Assays

These functional assays assess inhibition in a more physiologically relevant context using human blood cells.

  • Cell Systems: Peripheral blood mononuclear cells (PBMCs) or, more preferably, whole blood from healthy donors, as it accounts for plasma protein binding [4] [5].
  • Stimulation & Readout: Cells are stimulated with specific cytokines that signal through defined JAK pairings (e.g., IL-23 for TYK2/JAK2; IL-2 for JAK1/JAK3). Inhibition is measured by quantifying the reduction of phosphorylated STAT (pSTAT) proteins via flow cytometry in specific leukocyte subpopulations (e.g., T-cells, monocytes) [4] [5].
  • Output: Functional IC₅₀ values for specific cytokine pathways, which can differ from biochemical IC₅₀ due to cellular context [5].
Phase 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

This critical step translates in vitro data to predicted clinical effects.

  • Methodology: Functional whole blood IC₅₀ values are overlaid with the clinical plasma exposure profiles (from phase 2/3 trials) of the drug [2] [3].
  • Output: Key metrics like average daily percent inhibition of each pathway and the duration of time plasma concentrations exceed the IC₅₀. This shows the intended and off-target inhibition expected at therapeutic doses [2] [3].

The JAK-STAT Signaling Pathway Context

To interpret selectivity data, it's essential to understand which cytokine pathways are affected by inhibiting different JAKs. The diagram below illustrates the classic JAK-STAT signaling mechanism and examples of cytokines that signal through specific JAK pairings.

G Cytokine Cytokine (e.g., IL-23, IL-12, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binds JAKs JAK Kinases (e.g., TYK2/JAK1, JAK1/JAK3, JAK2/JAK2) Receptor->JAKs Activates STAT STAT Transcription Factors JAKs->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Gene Transcription STAT->Nucleus Translocates to Nucleus

Key cytokine-JAK pairings relevant to selectivity include [4] [8] [5]:

  • JAK1/JAK2: IFN-γ, IL-6
  • JAK1/JAK3: IL-2, IL-4, IL-15, IL-21 (critical for lymphocyte function)
  • JAK2/JAK2: GM-CSF, IL-3, EPO (critical for hematopoiesis)
  • TYK2/JAK1: IL-12, IL-23, IFN-α/β

How to Proceed with Solcitinib Profiling

Based on the standard practices outlined, you can take the following steps to obtain the data you need:

  • Consult Proprietary Sources: If this compound is an internal or partnered compound, the primary selectivity data will reside in internal research reports or regulatory filings from the developing company.
  • Search for Candidate Codes: The name "this compound" may be a public name for a candidate with a different internal code (e.g., GLPGXXXX, ASPXXXX). Identifying this code can help in searching scientific databases and clinical trial registries.
  • Monitor Literature and Conferences: Data for early-stage candidates are often first presented at major scientific conferences (e.g., those hosted by the American Chemical Society, American Society of Hematology, or in dermatology and rheumatology fields) before full publication.

References

Solcitinib research grade purity specifications

Author: Smolecule Technical Support Team. Date: February 2026

Solcitinib Technical Specifications

Property Specification
CAS Number 1206163-45-2 [1] [2] [3]
Molecular Formula C₂₂H₂₃N₅O₂ [1] [2] [3]
Molecular Weight 389.45 g/mol [1] [2] [3]
Purity ≥ 98% to 99.91% (varies by supplier batch) [1] [2] [3]
Physical Form White to off-white solid powder [2]
Storage -20°C, powder form [1] [3]
Pharmacological Profile Value
Primary Target JAK1 [1] [2] [3]
JAK1 IC₅₀ 8 - 9.8 nM [1] [2] [3]
Selectivity (Fold over JAK1) JAK2: 11-fold / JAK3: 55-fold / TYK2: 23-fold [1] [2] [3]

Experimental Context & Research Use

This compound is an orally active, competitive, and selective JAK1 inhibitor that has been evaluated in clinical trials for moderate-to-severe plaque-type psoriasis and ulcerative colitis [1] [2] [3]. The quantitative data in the table above is primarily derived from supplier batch analysis and published in vitro assays [1] [2] [3].

The compound exerts its effect by competitively inhibiting the ATP-binding site of JAK1, which is part of the crucial JAK-STAT signaling pathway. The diagram below illustrates this pathway and where this compound acts.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK_Pair JAK Pair (e.g., JAK1/JAK2) Receptor->JAK_Pair Activates STAT STAT Protein JAK_Pair->STAT Phosphorylates pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription This compound This compound (JAK1 Inhibitor) This compound->JAK_Pair Inhibits

Diagram of JAK-STAT pathway inhibition by this compound.

Guidance for Further Information

The search results I obtained lack the specific, detailed experimental protocols for techniques like HPLC that you require. To build a complete analytical whitepaper, I suggest you:

  • Contact Suppliers Directly: Reach out to the technical support teams of chemical suppliers like MedChemExpress (MCE), InvivoChem, or Selleckchem [1] [2] [3]. They often provide comprehensive Certificate of Analysis (CoA) documents with full methodology for each batch.
  • Consult Pharmacopoeial Methods: For general guidance on developing purity methods for small molecules like TKIs, refer to established pharmacopoeias (e.g., USP, Ph. Eur.) and analytical chemistry journals. The published method for analyzing multiple JAK inhibitors in plasma could serve as a useful reference for technique selection [4].
  • Search Patent Literature: The original patent filings for this compound (GSK-2586184) are likely to contain the most exhaustive synthetic and analytical procedures.

References

Solcitinib alternative names GSK2586184 GLPG-0778

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Profile

The table below summarizes the key identifying information and basic properties of Solcitinib.

Property Description
Systematic Name This compound
Alternative Names GSK2586184, GLPG0778 [1]
CAS Number 1206163-45-2 [1]
Molecular Formula C₂₂H₂₃N₅O₂ [1]
Molecular Weight 389.45 g/mol [1]
Mechanism of Action Selective Janus kinase 1 (JAK1) inhibitor [1]

Mechanism of Action and Selectivity

This compound is an orally available small molecule that acts as a selective inhibitor of Janus kinase 1 (JAK1) [1]. It functions by competing with ATP for binding to the kinase domain of JAK1, thereby blocking the phosphorylation and activation of the JAK-STAT signaling pathway [2]. This pathway is a critical intracellular communication node for over 50 cytokines and growth factors, and its dysregulation is implicated in various inflammatory diseases and cancers [3].

The table below details its potency (IC50) and selectivity against different JAK family members.

Target IC50 Selectivity Fold vs. JAK1
JAK1 8-9 nM [1] -
JAK2 - 11-fold less selective [1]
JAK3 - 55-fold less selective [1]
TYK2 - 23-fold less selective [1]

This selectivity profile was designed to inhibit pro-inflammatory cytokines that signal through JAK1 (e.g., IL-6, interferons) while potentially avoiding side effects associated with the inhibition of JAK2 (which mediates signaling for hematopoietic factors like erythropoietin and thrombopoietin) [2] [4].

The following diagram illustrates the JAK-STAT signaling pathway and the mechanism of this compound:

f Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 (or other JAK) Receptor->JAK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus GeneReg Gene Regulation Nucleus->GeneReg This compound This compound This compound->JAK1 Inhibits

JAK-STAT pathway inhibited by this compound.

Clinical Trial Evidence and Efficacy

This compound was evaluated in several Phase 1 and 2 clinical trials for inflammatory conditions, demonstrating clinical efficacy but also safety concerns that ultimately halted its development.

Clinical Trial NCT Number Condition Phase Dose & Duration Key Efficacy Findings Status & Primary Safety Findings
NCT01336244 [1] [5] Healthy Volunteers 1 Multiple ascending doses (13 days) Pharmacodynamics & PK profile established [5] Completed. Well-tolerated in healthy subjects [5].
NCT02000453 [1] [4] Ulcerative Colitis 1/2 400 mg, twice daily Clinical & endoscopic response in 2 patients [4]. Terminated. Discontinued due to safety signals in a parallel SLE trial [1] [4].
- [6] Plaque Psoriasis 2a 100 mg, 200 mg, 400 mg twice daily (12 weeks) PASI 75 response rates: 13% (100 mg), 25% (200 mg), 57% (400 mg) vs. 0% (placebo) [6]. Completed. Generally well-tolerated in psoriasis trial [6].

The development program for this compound was ultimately discontinued following an open-label study in Systemic Lupus Erythematosus (SLE), where serious adverse events were observed. These included elevated liver enzymes in several patients and two cases of Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) [4]. It was noted that these serious safety signals might be specific to the SLE patient population or their concomitant medications [4].

Experimental Protocols and Formulations

For research purposes, the following experimental details from this compound studies can serve as a methodological reference.

In Vitro Bioassays

The core activity of this compound is typically measured in enzymatic assays to determine the half-maximal inhibitory concentration (IC50).

  • Objective: To quantify the inhibition potency (IC50) of this compound against JAK1, JAK2, JAK3, and TYK2 [1].
  • Methodology: The assay measures the compound's ability to inhibit the kinase activity of each recombinant JAK enzyme, often using a fluorescence-based or radiometric method to monitor phosphate transfer from ATP to a substrate peptide. The reported IC50 of 8-9 nM for JAK1 was derived from such assays [1].
In Vivo Formulations

The table below lists formulations validated for animal studies as reported in the literature [1].

Application Vehicle Concentration Achieved
Homogeneous Suspension 1% Carboxymethyl cellulose (CMC-Na) ≥ 5 mg/mL [1]
Clear Solution (for higher dosing) 5% DMSO, 40% PEG300, 5% Tween-80, 50% water 1.95 mg/mL (5.01 mM) [1]
Clear Solution (for oil-based delivery) 5% DMSO, 95% Corn Oil 0.25 mg/mL (0.64 mM) [1]

Development Status and Context

This compound's development was halted, illustrating challenges in JAK inhibitor development. Its clinical profile shows that JAK1 selectivity does not automatically guarantee a superior therapeutic window; safety can be influenced by the specific disease population. The cases of DRESS and elevated liver enzymes in SLE patients, but not in psoriasis patients, highlight that patient population and underlying disease state are critical factors in a drug's safety profile [4].

For researchers, this compound remains a useful tool compound for studying selective JAK1 inhibition. Its publicly available data on potency, selectivity, and clinical outcomes provides a valuable benchmark for developing safer and more effective JAK-targeting therapies.

References

Solcitinib JAK-STAT pathway inhibition research

Author: Smolecule Technical Support Team. Date: February 2026

Solcitinib Profile and Key Research Findings

The table below summarizes the core information on this compound identified in the search results.

Attribute Details
Drug Name This compound (also referred to as GSK2586184) [1]
Therapeutic Class Janus Kinase (JAK) inhibitor [1]
Primary Indication (Researched) Psoriasis (has been evaluated in Phase II clinical trials) [1]
Administration Route Systemic [1]
Key Mechanism Targets the JAK/STAT signaling pathway [1]
Latest Identified Status Phase II trials for psoriasis (as of a 2022 review) [1]
Notable Context Evidence on its efficacy and safety was found to come from pharmaceutical company-sponsored research [1]

JAK-STAT Pathway and this compound's Putative Mechanism

To understand this compound's action, it is essential to review the JAK-STAT pathway it inhibits. The diagram below illustrates the core signaling mechanism.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus GeneTranscription GeneTranscription Nucleus->GeneTranscription

Core JAK-STAT signaling pathway and inhibition site.

This compound is a small-molecule inhibitor that targets the JAK/STAT pathway [1]. This pathway is a critical signal transduction module for over 50 cytokines and growth factors [2].

  • Pathway Mechanics: Cytokine binding induces JAK auto-phosphorylation. JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and drive the transcription of genes that regulate immune and inflammatory responses [2] [3] [4].
  • Inhibition Logic: As an oral, small-molecule drug, this compound blocks intracellular JAK activity, thereby suppressing the signaling of multiple pro-inflammatory cytokines upstream, contrasting with biologic drugs that target single cytokines extracellularly [1] [4].

Research Landscape and Experimental Context

The most detailed available information places this compound in the context of clinical trials for psoriasis, though without specifying detailed experimental protocols.

Clinical Trial Context and Efficacy Variables A 2022 scoping review on JAK inhibitors in psoriasis identified this compound as one of several drugs tested in Phase II randomized clinical trials (RCTs) [1]. The key findings regarding the methodology of these trials were:

  • Primary Endpoints: The Psoriasis Area and Severity Index (PASI) and the Physician's Global Assessment (PGA) were the most frequently used efficacy variables in trials for systemic JAK inhibitors like this compound [1].
  • Safety Reporting: The review noted that at the time, only two RCTs for other JAK inhibitors declared that safety data was collected by systematic assessment, indicating a variability in reported methodologies across earlier studies [1].
  • Research Focus: The evidence for this compound was part of a larger body of evidence that the review noted was primarily created and funded by pharmaceutical companies, which is an important consideration for researchers when interpreting results [1].

Research Gaps and Future Directions

The available information on this compound is not comprehensive, highlighting several areas for further investigation:

  • Current Development Status: The most recent specific status found is "Phase II," reported in a 2022 publication [1]. There is no information on later-phase trials, regulatory approvals, or research in other diseases.
  • Specific Kinase Selectivity: The search results do not specify which JAK isoforms (JAK1, JAK2, JAK3, TYK2) this compound preferentially inhibits. This is a critical pharmacological differentiator among JAK inhibitors [3].
  • Detailed Efficacy & Safety Data: Quantitative results from its clinical trials, such as specific PASI75 response rates or the nature and frequency of adverse events, are not detailed in the open sources accessed [1] [4].

References

Solcitinib pharmacokinetics properties

Author: Smolecule Technical Support Team. Date: February 2026

Solcitinib Biochemical Profile

Property Value / Description
Molecular Formula C₂₂H₂₃N₅O₂ [1] [2]
Molecular Weight 389.45 g/mol [1] [2]
Target JAK1 (Janus Kinase 1) [1] [2]
IC₅₀ (JAK1) 9.8 nM [1] [2]
Selectivity 11-fold over JAK2, 55-fold over JAK3, 23-fold over TYK2 [1] [2]
Administration Oral [1] [2]
Therapeutic Focus Moderate-to-severe plaque-type psoriasis (under investigation) [1] [3] [2]

Experimental Protocol & Clinical Context

While detailed laboratory protocols for pharmacokinetic studies are not available, some information on its clinical research context can be provided.

  • In Vitro Activity: The primary data for this compound's potency (IC₅₀) and selectivity is typically generated through enzymatic assays that measure the inhibition of kinase activity for JAK1, JAK2, JAK3, and TYK2 [1]. The specific experimental details for this compound (e.g., reagent concentrations, incubation times) are not provided in the search results.
  • In Vivo & Clinical Evidence: One source mentions that in clinical trials, patients with moderate-to-severe plaque-type psoriasis were treated with 100 mg, 200 mg, and 400 mg of this compound twice daily for 12 weeks. The treatment resulted in clinical improvement and was generally well-tolerated, with no clear relationship between the frequency of adverse events and the dose [2]. A separate scoping review notes that this compound was one of several JAK inhibitors identified in clinical trials for psoriasis, but it has not progressed to late-stage (Phase III) development [3].

JAK-STAT Signaling Pathway Diagram

The following diagram illustrates the signaling pathway that this compound targets. This compound inhibits JAK1, which is a key kinase in the pathway activated by cytokines like interleukin-23 (IL-23), playing a central role in the pathophysiology of psoriasis [3].

G Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK_Other JAK2/TYK2 Receptor->JAK_Other Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK_Other->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Response Cellular Response (e.g., Th17 differentiation) Nucleus->Response Gene Transcription This compound This compound This compound->JAK1 Inhibits

This compound mechanism of action: inhibits JAK1 to block cytokine-mediated JAK-STAT signaling.

References

Solcitinib storage conditions stability DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Solcitinib Storage Specifications

The table below summarizes the handling and storage instructions for this compound as provided by chemical suppliers.

Specification Supplier Recommendations
Form Solid (powder) [1] [2]
Storage Temperature (Solid) -20°C [1] [2]
Solubility in DMSO 16.67 mg/mL to 39 mg/mL (requires heating to 60°C) [1] [2]
Storage of DMSO Solution -80°C (2 years); -20°C (1 year) [1]

Supplier data indicates that this compound stock solutions in DMSO are typically stored at -20°C for one year or -80°C for two years [1]. For the most accurate and specific handling instructions for your supplied compound, always consult the Certificate of Analysis (CoA) from your vendor.

General Stability of Compounds in DMSO

While this compound-specific data is unavailable, published research on large compound libraries provides crucial context for DMSO storage. One study monitoring ~7,200 compounds as 20 mM DMSO solutions at room temperature found a significant decrease in integrity over time [3]:

Storage Duration at Room Temperature Probability of Observing Compound
3 months 92%
6 months 83%
1 year 52%

Another study on 1,404 compounds found that 85% were stable in a DMSO/water mixture (90/10) over a 2-year period when stored at 4°C [4]. This suggests that adding water does not necessarily lead to rapid degradation and that cooler storage temperatures significantly enhance stability.

Experimental Methodology for Stability Assessment

The general stability data cited above was generated using rigorous experimental protocols. Here is a summary of the key methodologies you can use as a reference for designing your own stability studies.

  • Sample Preparation and Storage: In the general stability study, compounds were prepared as 20 mM solutions in DMSO and stored under ambient conditions (room temperature) for one year [3]. The wet DMSO study used a DMSO/water mixture (90/10) and stored samples at 4°C [4].
  • Compound Integrity Analysis: The primary technique used was flow injection analysis coupled with electrospray ionization mass spectrometry (FIA-ESI-MS). This method allows for the direct analysis of samples without chromatography to detect the presence or absence of the expected compound mass [3].
  • Data Analysis and Modeling: The stability data was analyzed using a repeated-measures logistic regression model to correlate the length of storage with the probability of observing the intact compound. This statistical approach helps in predicting an acceptable limit for compound loss and determining a maximum storage time [3].

The following workflow diagrams the key stages of a compound stability study as described in the research:

G Start Study Start Prep Sample Preparation (20 mM in DMSO) Start->Prep Storage Controlled Storage (Room Temp or 4°C) Prep->Storage Analysis Time-point Analysis (Flow Injection ESI-MS) Storage->Analysis Analysis->Analysis Repeated Measures Modeling Data Modeling (Logistic Regression) Analysis->Modeling Result Determine Maximum Storage Time Modeling->Result

Recommendations for Researchers

Based on the synthesized information, here are actionable recommendations for handling this compound and similar compounds:

  • Prioritize Low-Temperature Storage: Always store this compound powder at -20°C and freshly prepared stock solutions at -80°C for long-term stability, in line with supplier suggestions [1] [2].
  • Minimize Room Temperature Exposure: The general stability study clearly shows that storage at room temperature leads to progressive compound degradation. Limit the time your samples spend outside of the recommended freezer conditions [3].
  • Consider Aqueous Mixtures Carefully: If your protocol requires a DMSO/water mixture, be aware that it can be used successfully, but plan for storage at 4°C and understand that stability is compound-dependent [4].
  • Validate Stability for Critical Projects: For long-term projects relying on this compound, consider running a small-scale stability study using LC-MS to establish your own degradation curve, as vendor and general literature data may not be fully predictive for your specific lot and conditions.

References

Solcitinib Bioactivity & Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Value Reference / Note
IC₅₀ (JAK1) 8-9 nM Primary molecular target [1]
JAK Selectivity 11x (JAK2), 55x (JAK3), 23x (TYK2) Fold selectivity over JAK1 [1] [2]
Typical In Vitro Working Concentration 5 µM Used in mouse bone marrow-derived macrophage (BMDM) studies [3]
Molecular Weight 389.45 g/mol [1] [2]
CAS No. 1206163-45-2 [1] [2]

Experimental Protocol: JAK/STAT Pathway Inhibition in Immune Cells

The following protocol is adapted from a published study investigating how JAK inhibition in macrophages affects the NF-κB pathway [3].

Reagent Preparation
  • Solcitinib Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C.
  • Cell Culture Medium: Use appropriate medium supplemented with serum and antibiotics, such as RPMI-1640 with 10% FBS and 1% penicillin/streptomycin.
Cell Culture and Treatment
  • Cell Type: Mouse bone marrow-derived macrophages (BMDMs).
  • Pre-treatment: Serum-starve BMDMs for 2 hours before adding inhibitors to reduce baseline pathway activation.
  • Inhibitor Treatment: Treat cells with 5 µM this compound for 15 minutes to observe rapid phosphorylation changes in signaling proteins, or for 4 hours to analyze subsequent transcriptional changes [3].
  • Control Setup: Include a vehicle control group (e.g., 0.05% DMSO) to account for solvent effects.
Key Readouts and Analysis
  • Protein Analysis: Perform immunoblotting after 15 minutes of treatment to detect phosphorylation levels of key proteins like STAT3, STAT5, and p65.
  • Gene Expression Analysis: Isolate RNA after 4 hours of treatment and use qPCR to measure expression of genes associated with therapeutic resistance or immune response.

Mechanism of Action & Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound influences signaling in tumor-associated macrophages, based on the research [3].

G cluster_pathway Macrophage Response to JAK1 Inhibition Cytokines Cytokines JAK1 JAK1 Cytokines->JAK1 Activate Cytokines->JAK1 STAT_Dimer STAT_Dimer JAK1->STAT_Dimer Phosphorylates & Activates JAK1->STAT_Dimer NFkB_Pathway NFkB_Pathway JAK1->NFkB_Pathway Inhibition Activates JAK1->NFkB_Pathway Target_Gene_Transcription Target_Gene_Transcription STAT_Dimer->Target_Gene_Transcription Nuclear Translocation STAT_Dimer->Target_Gene_Transcription ProSurvival_Genes ProSurvival_Genes NFkB_Pathway->ProSurvival_Genes Upregulates NFkB_Pathway->ProSurvival_Genes ProSurvival_Genes->Target_Gene_Transcription Potential Therapy Resistance This compound This compound This compound->JAK1 Inhibits

This model suggests that while this compound directly inhibits the JAK1/STAT pathway, this inhibition can trigger a compensatory activation of the NF-κB pathway in macrophages, potentially leading to the expression of pro-survival genes [3].

Key Considerations for Researchers

  • Cell Type Variability: The 5 µM concentration is a starting point. Always perform a dose-response curve for your specific cell type to determine the optimal effective concentration.
  • Combination Therapy: Research indicates that combining a JAK inhibitor like this compound with an NF-κB pathway inhibitor may enhance efficacy by overcoming resistance mechanisms in the tumor microenvironment [3].
  • Solubility & Formulation: this compound is soluble in DMSO. For in vivo studies, formulations using co-solvents like PEG300, Tween-80, and saline have been successfully used [2].

References

Established Psoriasis Animal Models and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key in vivo models used in contemporary psoriasis drug discovery research [1] [2] [3].

Model Type Inducing Agent/ Method Typical Dosing Regimen Key Measured Parameters Relevance to Human Psoriasis
Imiquimod (IMQ)-Induced [2] [3] Topical application of 5% IMQ cream 62.5 mg/day applied on shaved back for 7+ consecutive days [2] Clinical PASI Score (Erythema, Scaling, Thickness); Epithelial Thickness (Histology); Spleen Index; Serum Cytokines (e.g., IL-17A, IL-23, TNF-α) [2] [3] Relies on IL-23/IL-17 axis; widely used for its rapid onset and good reproducibility of psoriasiform inflammation [2].
IL-23-Induced [4] Intradermal injection of recombinant IL-23 0.5 µg/injection into ear pinna every other day for up to 21 days [4] Ear Thickness (Calipers); Histopathology; Inflammation Cytokines [4] Directly activates the key IL-23/Th17 pathway, a central driver of psoriasis pathogenesis [4].
STAT3 Overexpression + IL-17A Challenge [1] Intradermal IL-17A injection in transgenic mice overexpressing STAT3 Single intradermal injection of IL-17A at 100 µg/kg [1] Skin Lesion Morphology; Transcriptome Analysis (RNA-seq); Pathway Enrichment (e.g., IL-17, TLR) [1] STAT3 is a key signaling node; model combines genetic susceptibility with inflammatory trigger for robust phenotype [1].

Example Protocol: Imiquimod (IMQ)-Induced Psoriasis Model

This is a detailed protocol for one of the most commonly used and robust models, as described in recent studies [2] [3].

1. Experimental Workflow The diagram below outlines the key stages of the IMQ-induced psoriasis model.

A Animal Preparation B Disease Induction A->B C Treatment Phase B->C D Data Collection C->D

2. Detailed Methodology

  • Animals: 8-week-old female C57BL/6J mice are commonly used [2]. Acclimate for one week.
  • Baseline Data: Record initial body weight and take baseline photographs of the depilated application site (typically shaved back skin) [2].
  • Disease Induction:
    • Apply 5% Imiquimod (IMQ) cream daily to the depilated back skin at a dose of 62.5 mg [2].
    • Continue application for 7 consecutive days to establish a robust psoriasiform phenotype [2].
  • Treatment Administration:
    • Preventive Protocol: Administer the test compound (e.g., via drinking water or injection) starting several days before the first IMQ application to assess the ability to prevent disease onset [3].
    • Therapeutic Protocol: Administer the test compound starting after the first clinical signs of inflammation (e.g., redness, scaling) become visible, typically around day 2-3, to assess the ability to reverse established disease [3].
  • Clinical Assessment:
    • Daily PASI Scoring: Score three parameters daily: erythema (redness), scaling, and skin thickness. Each is typically graded on a scale of 0 to 4, with the cumulative score indicating disease severity [3].
    • Body Weight: Monitor daily as a general health indicator.
  • Terminal Analysis:
    • Blood Collection: For serum cytokine analysis (e.g., IL-17A, IL-23, TNF-α) via ELISA or Luminex [2] [3].
    • Skin Tissue: Collect for H&E staining to measure epidermal thickness (acanthosis) and for RNA extraction to quantify pro-inflammatory marker gene expression (e.g., IL-17A, IL-17F, IFN-γ) [2].
    • Spleen: Weigh the spleen to calculate the spleen index (spleen-to-body weight ratio), an indicator of systemic immune activation [2] [3].

A Case Study: Primidone as a Repurposed Drug Candidate

Recent research highlights the anticonvulsant drug Primidone as a promising repurposed candidate for psoriasis, demonstrating a clear protocol for efficacy testing [3].

  • Mechanism of Action: Primidone was identified as a potent inhibitor of RIPK1 kinase activity. In the IMQ model, it significantly reduced RIPK1 activation (phosphorylation at Ser166/T169), a key driver of necroinflammation [3].
  • Dosing and Efficacy:
    • Administration: Provided to mice via drinking water [3].
    • Protocols: Showed efficacy in both preventive (dosing started 5 days before IMQ) and therapeutic (dosing started after visible symptoms) regimens [3].
    • Results: Treated mice showed significantly reduced PASI scores, epithelial thickness, spleen index, and plasma levels of pro-inflammatory cytokines compared to the IMQ-only control group [3].

Advanced Preclinical Models

Beyond classic animal models, the field is advancing sophisticated human-relevant systems:

  • Human 3D In Vitro Psoriasis Model: A novel model uses STAT3-overexpressing human keratinocytes co-cultured with T cells in a 3D skin equivalent. This system exhibits key psoriatic hallmarks (e.g., enhanced S100A7 expression) and is highly reproducible for drug screening [5].
  • Focus on Regulatory T-Cells (Tregs): New research identifies the enzyme SSAT as causing Treg dysfunction in psoriasis. Inhibiting SSAT restored Treg function and reduced inflammation in a mouse model, revealing a new therapeutic target [6].

References

Solcitinib solubility DMSO ethanol water

Author: Smolecule Technical Support Team. Date: February 2026

Solcitinib Application Notes

1. Chemical and Biological Profile this compound (CAS 1206163-45-2) is a potent, selective, and orally bioavailable Janus kinase 1 (JAK1) inhibitor. It has been evaluated as a treatment for moderate-to-severe plaque-type psoriasis and may also have applications for systemic lupus erythematosus and ulcerative colitis [1]. Its mechanism of action involves inhibiting JAK1 with an IC50 of 9.8 nM, and it demonstrates significant selectivity over other JAK family members (11-fold over JAK2, 55-fold over JAK3, and 23-fold over TYK2) [1].

2. Solubility Characteristics The solubility of this compound has been characterized in several common pharmaceutical solvents. The data indicates it has high solubility in DMSO, but is poorly soluble in water and ethanol [1]. This profile is typical for many small molecule drugs and guides the preparation of stock solutions.

The table below summarizes the available solubility data for this compound:

Solvent Solubility Notes
DMSO ~20 mg/mL ( ~51.4 mM) Suitable for preparing concentrated stock solutions [1].
Water <1 mg/mL Not a practical solvent for stock preparation [1].
Ethanol <1 mg/mL Not a practical solvent for stock preparation [1].

3. Research and Clinical Context The JAK/STAT pathway, targeted by this compound, is a central communication node in cells and is implicated in the pathogenesis of various immune-mediated diseases like psoriasis [2] [3] [4]. In psoriasis, cytokines such as IL-12 and IL-23, which signal through the JAK/STAT pathway (involving JAK2 and TYK2), drive the inflammatory process [4]. By selectively inhibiting JAK1, this compound can modulate this aberrant immune response. Clinical trials of 12 weeks of treatment with this compound in psoriasis patients resulted in clinical improvement and the drug was generally well-tolerated [1].

Experimental Protocols

1. Preparation of Stock Solutions in DMSO This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO, which is the most straightforward method due to the compound's high solubility in this solvent.

  • Materials:
    • This compound powder (MW = 389.45 g/mol) [1]
    • Anhydrous DMSO (high purity, fresh is recommended as moisture-absorbing DMSO can reduce solubility)
    • Analytical balance
    • 1 mL volumetric vial
  • Procedure:
    • Calculate the mass of this compound needed using the formula: Mass (mg) = Desired Molarity (mM) × Molecular Weight (g/mol) × Volume (mL). For a 1 mL, 10 mM stock: Mass = 10 mM × 389.45 g/mol × 1 mL = 3.89 mg.
    • Accurately weigh 3.89 mg of this compound powder and transfer it to the 1 mL vial.
    • Add anhydrous DMSO to bring the total volume to 1.0 mL.
    • Vortex or sonicate the mixture briefly until a clear solution is obtained.
    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
    • Store the aliquots at -20°C or -80°C. Under these conditions, the solution is typically stable for several months.

2. Preparation of Solubility-Enhanced Formulations for In Vivo Studies For animal studies where DMSO is not suitable for direct administration, this compound can be formulated in co-solvent systems. The following methods have been reported [1].

  • Formulation 1: PEG300/Tween80/Saline

    • Composition: 1.67 mg/mL this compound in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.
    • Preparation Sequence:
      • Prepare a DMSO stock solution at 16.7 mg/mL.
      • Add 100 µL of the stock to 400 µL of PEG300 and mix evenly.
      • Add 50 µL of Tween-80 and mix evenly.
      • Finally, add 450 µL of normal saline (0.9% NaCl in ddH₂O) to adjust the volume to 1 mL, mixing after each addition.
    • Result: Clear solution.
  • Formulation 2: SBE-β-CD in Saline

    • Composition: 1.67 mg/mL this compound in 10% DMSO + 90% (20% SBE-β-CD in Saline).
    • Preparation:
      • First, prepare the 20% SBE-β-CD in Saline solution by dissolving 2 g of SBE-β-CD in 10 mL of saline. This solution is stable at 4°C for one week.
      • Add 100 µL of a 16.7 mg/mL DMSO stock solution of this compound to 900 µL of the 20% SBE-β-CD solution.
      • Mix evenly until clear.
    • Result: Clear solution.

JAK/STAT Pathway in Psoriasis and this compound's Role

The following diagram illustrates the signaling pathway relevant to this compound's mechanism of action in a disease context like psoriasis.

G Figure 1. Simplified JAK/STAT Pathway in Psoriasis & this compound Inhibition Pro-inflammatory Cytokines (e.g., IL-23) Pro-inflammatory Cytokines (e.g., IL-23) Cytokine Receptor Cytokine Receptor Pro-inflammatory Cytokines (e.g., IL-23)->Cytokine Receptor Binds JAK Proteins JAK Proteins Cytokine Receptor->JAK Proteins Activates STAT Proteins STAT Proteins JAK Proteins->STAT Proteins Phosphorylates STAT Dimer STAT Dimer STAT Proteins->STAT Dimer Forms Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response This compound This compound This compound->JAK Proteins  Inhibits (JAK1 selective)

Critical Notes for Researchers

  • For Research Use Only: this compound is intended for research applications and not for human or diagnostic use [1].
  • Solution Stability: Always use fresh, dry DMSO to prepare stock solutions, as absorbed moisture can significantly reduce solubility and compound stability.
  • In Vivo Considerations: When designing animal studies, choose the formulation that is most compatible with your administration route. The co-solvent systems provided are designed to enhance solubility and bioavailability while minimizing potential toxicity from high concentrations of a single solvent like DMSO.
  • Safety Profile in Clinical Trials: In clinical studies for psoriasis, treatment with this compound was generally well-tolerated. The incidence of adverse events was similar across treatment groups, and no relationship between the frequency of adverse events and the dose of this compound was identified [1].

References

Solcitinib stock solution preparation storage

Author: Smolecule Technical Support Team. Date: February 2026

Properties and Handling of Solcitinib

Before preparing solutions, understanding the basic properties of this compound is crucial for handling and calculation.

The table below summarizes the key information:

Property Specification Source / Relevance
CAS Number 1206163-45-2 [1] [2] [3]
Molecular Formula C₂₂H₂₃N₅O₂ [1] [2] [4]
Molecular Weight 389.45 g/mol [1] [2] [4]
Appearance White to off-white solid [1] [2]
Purity ≥98% - 99.82% [2] [4]
Primary Solvent DMSO [1] [2] [4]
Solubility in DMSO 10-20 mg/mL (approx. 25.7-51.4 mM) [2] [4]
Storage (Powder) -20°C (desiccated) [1] [2] [3]

Stock Solution Preparation and Storage

Preparing a concentrated stock solution is standard practice to ensure consistency and efficiency in laboratory work. Solubility data indicates that DMSO is the optimal solvent for creating high-concentration stock solutions of this compound [1] [2] [4].

The following workflow outlines the key stages for preparing and using this compound stock solutions:

G Start Start: this compound Powder Step1 Calculate mass needed (e.g., 10 mg for 10 mM in 2.57 mL DMSO) Start->Step1 Step2 Weigh compound accurately using calibrated balance Step1->Step2 Step3 Transfer to volumetric flask Step2->Step3 Step4 Add pure DMSO solvent to final volume Step3->Step4 Step5 Mix thoroughly (vortex and/or sonicate at 60°C) Step4->Step5 Step6 Aliquot into sterile vials Step5->Step6 Step7 Store at -80°C for long-term (-20°C for short-term) Step6->Step7 End Thaw and use for diluting working solutions Step7->End

Preparation of In Vitro Stock Solution (e.g., 10 mM)

For cell-based assays, you will typically prepare a millimolar (mM) stock solution in DMSO.

  • Calculation: To prepare 1 mL of a 10 mM stock solution:
    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = 0.010 mol/L × 0.001 L × 389.45 g/mol = 3.89 mg
  • Weighing: Accurately weigh 3.89 mg of this compound powder using a calibrated microbalance.
  • Dissolution: Transfer the powder to a 1 mL volumetric flask. Add pure, anhydrous DMSO to the 1 mL mark.
  • Mixing: Vortex the solution thoroughly until clear. If necessary, briefly sonicate in a warm water bath (up to 60°C) to aid dissolution [1].
  • Aliquoting and Storage: Immediately aliquot the solution into small, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (recommended 6 months to 2 years) or at -20°C for shorter periods (1 month) [2] [4].

In Vivo Dosing Formulation

For animal studies, the DMSO stock solution must be further diluted into a biocompatible vehicle. The table below details two common formulations for oral administration in rodent studies, based on clinical trial parameters [1] [2] [4].

Component Formulation 1 Formulation 2 Formulation 3 (Corn Oil)
This compound Stock (in DMSO) 10% 10% 10%
PEG 300 40% - -
Tween 80 5% - -
Saline 45% - -
SBE-β-CD (in Saline) - 90% (20%) -
Corn Oil - - 90%
Final Concentration 1.67 mg/mL (4.29 mM) 1.67 mg/mL (4.29 mM) 1.67 mg/mL (4.29 mM)
Key Feature Well-tolerated, common formulation Cyclodextrin for improved solubility For compounds stable in oil
Preparation Protocol for In Vivo Formulation

The following workflow illustrates the sequential process for preparing Formulation 1, which is critical for stability:

G Start Start with DMSO Stock Solution (16.7 mg/mL) Step1 Add 100 µL stock to tube Start->Step1 Step2 Add 400 µL PEG 300 Step1->Step2 Step3 Mix evenly until clear Step2->Step3 Step4 Add 50 µL Tween 80 Step3->Step4 Step5 Mix evenly until clear Step4->Step5 Step6 Add 450 µL Saline Step5->Step6 Step7 Mix thoroughly Final volume: 1 mL, 1.67 mg/mL Step6->Step7 End Use immediately or store short-term Step7->End

Critical Notes for In Vivo Dosing:

  • Sequential Addition: The solvents must be added in the order specified (DMSO → PEG 300 → Tween 80 → Saline) with mixing at each step to prevent precipitation [1] [2].
  • Stability: These working solutions for in vivo use are recommended to be prepared freshly and used immediately [4].

Critical Safety and Handling Notes

  • For Research Use Only: this compound is not for human use and should be handled in a controlled laboratory environment [1] [2] [3].
  • Safe Handling: Wear appropriate personal protective equipment (PPE) including gloves and lab coats when handling the compound and DMSO.
  • DMSO Precautions: Be aware that DMSO easily penetrates the skin and can carry other dissolved compounds with it. Handle all solutions with care.
  • Accuracy: Use calibrated pipettes and balances for all measurements to ensure data reproducibility. The quality of your stock solution dictates the quality of all subsequent experiments [5].

References

Application Note & Protocol: Evaluating Treatment Duration in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a standardized approach for assessing the therapeutic efficacy and optimal treatment duration of novel compounds in preclinical models of pulmonary arterial hypertension (PAH), using the activin signaling inhibitor Sotatercept as a representative case study [1].

  • Objective: This protocol aims to provide detailed methodologies for determining the treatment duration that yields maximal reversal of cardiopulmonary pathology in established experimental PAH.
  • Experimental Rationale: PAH is a progressive disease characterized by vascular remodeling. The Sugen 5416 + Hypoxia + Normoxia (SuHxNx) rat model replicates this progression, allowing for the evaluation of therapeutic interventions during the established disease phase [2]. Treatment is initiated after the development of significant vascular pathology to model clinical scenarios.

Detailed Experimental Methodologies

Animal Model and Treatment Timeline

The SuHxNx rat model is a well-characterized model of severe, angio-obliterative PAH [2].

  • Week 0: Administer a single subcutaneous dose of Sugen 5416 (20 mg/kg) and expose rats to chronic hypoxia (10% O2).
  • Week 3 to Week 5: Maintain animals in normoxia to allow for disease progression. Hemodynamic confirmation of PAH (e.g., elevated RVSP) should be performed at the end of this period.
  • Week 5: Initiate therapeutic treatment with the agent (e.g., RAP-011, the rodent analog of Sotatercept, at 10 mg/kg, subcutaneously, twice weekly) or vehicle control [2].
  • Week 9: Terminate the experiment for endpoint analysis.
Key Outcome Assessments

A multi-parametric assessment is crucial for a comprehensive evaluation.

Table 1: Primary Hemodynamic and Structural Endpoints

Assessment Category Specific Parameter Measurement Technique
Hemodynamics RV Systolic Pressure (RVSP), Total Pulmonary Resistance Index (TPRI) Right heart catheterization [2]
Right Ventricle RV Hypertrophy (Fulton's Index) Ratio of RV weight to left ventricle + septum weight (RV/(LV+S)) [2]
Vascular Remodeling Percentage of occluded arteries, Medial wall thickness Histology (e.g., elastin staining) of lung sections [2]
Molecular Profiling Inflammatory gene signatures, Macrophage infiltration RNA-seq, pathway analysis (e.g., Ingenuity Pathway Analysis), immunohistochemistry [2]

Table 2: Efficacy Outcomes from Sotatercept Analogue (RAP-011) in Preclinical Models

Outcome Measure Vehicle-Treated SuHxNx RAP-011-Treated SuHxNx Significance/Notes
Hemodynamics Significantly elevated at week 9 [2] Marked improvement (reversal) by week 9 [2] Greater improvement than vasodilator sildenafil [2]
Vascular Occlusion Significantly elevated occluded arteries [2] Regression of vascular remodeling [2] -
Gene Expression 345 differentially expressed genes (DEGs) vs. normal [2] Normalized 84% of upregulated & 71% of downregulated DEGs [2] Sildenafil altered only 8% of DEGs [2]
Inflammatory Pathways Complement, IL-10, innate/adaptive immunity upregulated [2] Robust corrective effect on pro-inflammatory profiles [2] -

Signaling Pathway and Experimental Workflow

The mechanistic rationale for targeting this pathway and the experimental workflow can be visualized as follows.

Diagram 1: TGF-β Superfamily Signaling in PAH and Sotatercept Mechanism

G cluster_path TGF-β Superfamily Signaling Ligands Activin A, GDF8, GDF11 (SMAD2/3-pathway Ligands) Receptor ActRIIA Receptor Ligands->Receptor ActRIIA_Fc Sotatercept (ActRIIA-Fc) ActRIIA_Fc->Ligands Sequesters SMAD23 SMAD2/3 Pathway Activation Receptor->SMAD23 Pathology Vascular Remodeling Inflammation SMAD23->Pathology SMAD158 BMPRII / SMAD1/5/8 Pathway Protections Vascular Homeostasis SMAD158->Protections

This diagram illustrates the ligand trap mechanism of Sotatercept. By sequestering specific ligands, it reduces pathogenic SMAD2/3 signaling, thereby rebalancing it against protective SMAD1/5/8 signaling to alleviate PAH pathology [2].

Diagram 2: In Vivo Efficacy Study Workflow

G SuHx Sugen 5416 Injection + Hypoxia (3 wk) Normoxia Normoxia (2 wk) Disease Progression SuHx->Normoxia Baseline Baseline Assessment (Confirm PAH at Wk 5) Normoxia->Baseline Treatment Therapeutic Treatment (Wk 5 - Wk 9) Baseline->Treatment Analysis Terminal Analysis (Hemodynamics, Tissue Collection) Treatment->Analysis

This workflow shows the therapeutic intervention timeline in the SuHxNx rat model, where treatment starts after disease establishment to assess reversal of pathology [2].

Discussion and Key Findings

  • Mechanistic Insights: Treatment with the Sotatercept analog RAP-011 initiated after disease establishment not only improved hemodynamics but also normalized global gene expression profiles in the lung, particularly reversing pro-inflammatory and proliferative pathways. This effect was more pronounced than with the vasodilator sildenafil [2].
  • Treatment Duration: A 4-week treatment period (from week 5 to week 9) in the SuHxNx model was sufficient to demonstrate significant reversal of established vascular pathology and inflammation [2]. This duration is critical for assessing the disease-modifying potential of a candidate therapeutic.
  • Model Translation: The efficacy observed in this protocol with a 4-week treatment informed the design of clinical trials for Sotatercept, which subsequently showed clinical benefit in patients with PAH [3] [1].

Troubleshooting and Technical Notes

  • Hemodynamic Measurements: Ensure consistency in anesthesia and body temperature during right heart catheterization, as these can significantly affect pressure readings.
  • Histological Analysis: Use blinded assessment for quantifying vascular occlusion to eliminate bias.
  • RNA-seq Analysis: Plan for appropriate sample size (n≥5 per group) to achieve sufficient statistical power for differential expression analysis.

References

Solcitinib concentration for IL-6 signaling inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Established IL-6 Signaling Inhibitors: A Reference

While data on solcitinib is unavailable, the table below summarizes key information on other well-characterized IL-6 pathway inhibitors from the search results for reference.

Therapeutic Agent Target Key Structural & Mechanistic Insights Reported Dosing (Context-Specific)
Tocilizumab IL-6 Receptor (IL-6R) [1] Binds to the D3 domain of IL-6R, competing with IL-6 binding and inhibiting the formation of the IL-6/IL-6R/gp130 signaling complex [1]. 400 mg or 800 mg IV (single or repeated doses, depending on patient weight and disease severity) [2].
Sarilumab IL-6 Receptor (IL-6R) [1] Binds to a largely overlapping but distinct epitope on the IL-6R D3 domain compared to tocilizumab, also competing with IL-6 [1]. Information missing
Siltuximab IL-6 cytokine itself [3] Directly binds to the IL-6 cytokine, preventing it from interacting with its receptor [3]. 11 mg/kg IV every 3 weeks [4].

Framework for IL-6 Inhibition Experiments

You can adapt the following general methodological principles from research on other IL-6 inhibitors to design your this compound studies.

  • Mechanism of Action Analysis

    • Structural Studies: For receptor-targeting agents like tocilizumab and sarilumab, the mechanism was elucidated using cryogenic electron microscopy (cryo-EM) to solve high-resolution structures of the antibody-receptor complexes [1].
    • Functional Studies: Conduct competitive binding assays (e.g., Surface Plasmon Resonance) to determine if this compound competes with IL-6 for receptor binding. Functional cell-based assays can then measure downstream signaling inhibition [1] [3].
  • Assessing Functional Inhibition in Cells

    • Cell Viability/Proliferation: Use assays like the Cell Counting Kit-8 (CCK-8) on IL-6-dependent cell lines (e.g., B9 hybridoma cells) to generate dose-response curves and determine the half-maximal inhibitory concentration (IC50) of this compound [5].
    • Signaling Pathway Analysis: Monitor key IL-6 signaling pathways (JAK/STAT, MAPK, PI3K/Akt) via western blotting to detect changes in phosphorylated proteins (e.g., STAT3). Quantitative real-time PCR (qPCR) can assess expression of IL-6-responsive genes [3] [5].
    • Biomarker Measurement: A common and robust method is to measure the inhibition of C-reactive protein (CRP) production, either in human hepatocyte cell lines or in vivo, as CRP synthesis is directly induced by IL-6 [4].
  • In Vivo Modeling and Dosing

    • Preclinical Models: Studies often use disease-specific animal models (e.g., xenograft models, autoimmune models) to evaluate the efficacy of IL-6 blockade [6] [7].
    • Dosing Strategy: Research suggests that the dosing regimen must be tailored to the disease pathophysiology. For persistent, high IL-6 production, repeated dosing is more effective. For rapid, massive increases (cytokine storm), higher or more frequent initial dosing may be necessary [4].
    • Pharmacodynamic Monitoring: In vivo efficacy is frequently tracked by monitoring serum CRP levels, which serves as a direct biomarker of IL-6 bioactivity [4] [8].

Pathway and Experimental Workflow Diagrams

The diagrams below illustrate the IL-6 signaling pathway and a generalized workflow for evaluating an IL-6 inhibitor.

G IL6 IL-6 Cytokine IL6R IL-6 Receptor (Membrane-bound) IL6->IL6R Binds to gp130 gp130 Co-receptor IL6R->gp130 Dimerizes with JAK JAK Activation gp130->JAK Activates Inhibitor Therapeutic Antibody (e.g., Tocilizumab, Sarilumab) Inhibitor->IL6R Blocks STAT3 STAT3 Phosphorylation JAK->STAT3 Phosphorylates Nucleus Gene Transcription (Inflammation, Cell Survival) STAT3->Nucleus Translocates to CRP CRP Production (Biomarker) Nucleus->CRP Induces

  • Figure 1: IL-6 Signaling Pathway and Inhibition Mechanism. The pathway shows IL-6 binding to its receptor and co-receptor, triggering intracellular JAK/STAT signaling that leads to target gene transcription. Therapeutic antibodies act by blocking the IL-6 receptor.*

G cluster_1 Mechanism of Action cluster_2 Functional & Efficacy Assessment Start Define Experimental Aim MCell In vitro Cell-Based Assays Start->MCell MStruct Structural Analysis (e.g., Cryo-EM, SPR) Start->MStruct MAnimal In vivo Animal Studies MCell->MAnimal Provides rationale for in vivo dosing MCell->MAnimal MStruct->MCell Informs functional assay design End Data Analysis & Conclusion MAnimal->End

  • Figure 2: Workflow for Evaluating an IL-6 Inhibitor. A generalized experimental workflow begins with defining the mechanism of action through structural and cell-based studies, which then informs the design of in vivo efficacy and dosing studies.*

Future Research Directions

Given the lack of specific data on this compound, your research could make a significant contribution by focusing on:

  • Comparative Efficacy: Directly comparing the potency and IC50 of this compound with established agents like tocilizumab and siltuximab in standardized cellular assays.
  • Synergistic Combinations: Investigating whether this compound can be effectively combined with inhibitors of other signaling pathways (e.g., JAK/STAT, PI3K/Akt) to overcome resistance or enhance efficacy [7] [5].
  • Biomarker Identification: Beyond CRP, identifying and validating more specific biomarkers for patient stratification and monitoring treatment response with this compound.

References

Solcitinib research protocols autoimmune diseases

Author: Smolecule Technical Support Team. Date: February 2026

An Example of a Detailed Drug Profile

To illustrate what detailed drug information looks like, the table below summarizes key data for Sotagliflozin, a dual SGLT inhibitor. While it is used for heart failure and diabetes, its structured profile shows the level of detail you might find for your target compound.

Category Details for Sotagliflozin
Brand Name Inpefa [1]
Drug Class Sodium-glucose cotransporter (SGLT) Inhibitors (Dual SGLT1 & SGLT2 inhibitor) [1] [2]
Primary Mechanism Inhibits SGLT2 (kidney, ~90% glucose reabsorption) & SGLT1 (intestine, glucose absorption) [3] [2] [4]
Key Indications Heart failure; Type 2 diabetes, chronic kidney disease with CV risk factors [1]
Recommended Dosage Adults (Heart Failure): Oral, start 200 mg once daily, may increase to 400 mg once daily after 2+ weeks [1]
Common Adverse Effects Urinary tract infection, volume depletion, diarrhea, hypoglycemia [1]

Example Experimental Workflow Diagram

Below is a workflow diagram illustrating the typical stages of clinical research for a drug like Sotagliflozin, from mechanism of action to outcomes. This provides a model for the kind of protocol structure you may be seeking.

start Start: Drug Administration (Oral Sotagliflozin) moa Dual SGLT1/SGLT2 Inhibition start->moa kidney SGLT2 Inhibition in Kidney moa->kidney intestine SGLT1 Inhibition in Intestine moa->intestine effect1 Increased Urinary Glucose Excretion kidney->effect1 effect2 Delayed Intestinal Glucose Absorption intestine->effect2 outcome1 Reduced Heart Failure Hospitalization effect1->outcome1 outcome2 Reduced Cardiovascular Death & Urgent HF Visits effect1->outcome2 outcome3 Reduced Heart Attack & Stroke Risk effect2->outcome3

Diagram Title: Sotagliflozin Mechanism to Clinical Outcomes Workflow

References

Solcitinib Western blot JAK-STAT protocol

Author: Smolecule Technical Support Team. Date: February 2026

JAK-STAT Signaling Pathway: An Overview

The Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical mechanism for transmitting signals from cytokines, interferons, and growth factors from the cell membrane to the nucleus. It regulates processes like immune response, cell proliferation, and apoptosis [1].

Dysregulation of this pathway is implicated in various diseases, including cancers, autoimmune disorders, and inflammatory skin conditions, making it a significant therapeutic target [1] [2] [3]. The pathway's core components include:

  • JAKs: Non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) associated with cytokine receptors.
  • STATs: Transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, STAT6) that, upon phosphorylation, dimerize and translocate to the nucleus to regulate gene expression [1].

The diagram below illustrates the core JAK-STAT signaling mechanism.

jak_stat_pathway Core JAK-STAT Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT STAT Protein (inactive dimer) JAK->STAT Phosphorylation pSTAT STAT Protein (phosphorylated) STAT->pSTAT Tyrosine Phosphorylation npSTAT STAT Dimer (activated) pSTAT->npSTAT Dimerization & Nuclear Transport Nucleus Nucleus npSTAT->Nucleus GeneReg Gene Regulation Nucleus->GeneReg

Western Blot Protocol for JAK-STAT Analysis

This protocol is adapted from general Western blot guides and specific research on JAK-STAT signaling, suitable for analyzing protein expression and phosphorylation in cell culture models treated with JAK inhibitors [4] [5].

Stage 1: Sample Preparation

Proper sample preparation is crucial for preserving protein phosphorylation.

  • Cell Lysis: Use a modified RIPA lysis buffer supplemented with:
    • 1x Protease Inhibitor Cocktail
    • 1x Phosphatase Inhibitor Cocktail (essential for preserving STAT phosphorylation) [4].
  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading [4].
  • Sample Denaturation: Dilute lysates in Laemmli buffer containing Dithiothreitol (DTT), heat at 95-100°C for 5-10 minutes [4].
Stage 2: Gel Electrophoresis and Protein Transfer
  • Gel Selection: Choose an appropriate SDS-PAGE gel based on target protein size.
  • Protein Transfer: Use the standard wet or semi-dry transfer method to a PVDF membrane for optimal retention of phosphorylated proteins [5].
Stage 3: Immunoblotting
  • Blocking: Incubate membrane in a blocking buffer for 1 hour at room temperature [5].
  • Antibody Incubation:
    • Primary Antibody: Incubate overnight at 4°C with specific antibodies.
    • Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature [5].
  • Detection: Use a sensitive chemiluminescent substrate and image with a CCD camera or film [5].

JAK-STAT Pathway Components and Detection

The table below lists key JAK-STAT pathway components, their primary roles, and considerations for Western blot analysis.

Protein Primary Roles & Associated Cytokines Phosphorylation Site Key Considerations for Western Blot
JAK1 IFN-α/β, γc-chain cytokines (IL-2, IL-7), gp130 cytokines (IL-6) [1] Y1038/Y1039 [1] Look for changes in phosphorylation in response to a wide range of cytokines.
JAK2 EPO, TPO, GH, IFN-γ, IL-3 receptor family [1] Y1007/Y1008 [1] Critical for hematopoiesis; a key target in myeloproliferative neoplasms.
STAT3 IL-6, IL-10, EGF, LIF; roles in cell survival/proliferation [1] [3] Y705 [6] [3] Phospho-STAT3 (Y705) is a key marker of pathway activation. Frequently analyzed in cancer studies [3].
STAT1 IFNs, involved in antiviral and inflammatory responses [1] Y701 [6] Phospho-STAT1 (Y701) indicates activation by interferons.

Expected Results and Data Interpretation

When investigating a JAK inhibitor like Solcitinib, your experimental workflow and expected results would typically follow the logic below.

experimental_workflow JAK Inhibitor Assay Workflow and Expected Results Stimulus Cell Stimulus (e.g., Cytokine/Growth Factor) Lysis Cell Lysis (with Phosphatase Inhibitors) Stimulus->Lysis Inhibitor JAK Inhibitor Treatment (e.g., this compound) Inhibitor->Lysis WB Western Blotting Lysis->WB Result1 Result: Reduced p-STAT levels WB->Result1 Result2 Result: Unchanged Total STAT levels WB->Result2

  • Data Interpretation: Successful JAK inhibition is indicated by a reduction in phosphorylated STAT (e.g., pSTAT3 Y705) without a change in total STAT protein levels. Research shows that JAK2 inhibition with AG490 reduced PDGF-BB-induced STAT3 phosphorylation and cell proliferation in pancreatic stellate cells [6]. Similarly, the JAK1/2 inhibitor Ruxolitinib decreased STAT3 phosphorylation and cancer stem cell properties in myxoid liposarcoma [3].

Troubleshooting and Best Practices

  • Optimize Antibody Specificity: Always use phospho-specific antibodies and compare blots for phosphorylated and total protein from the same sample set.
  • Include Essential Controls: Your experimental design must include:
    • An unstimulated control (baseline phosphorylation).
    • A stimulated, untreated control (maximum pathway activation).
    • A stimulated, inhibitor-treated group (test condition).
  • Validate Housekeeping Proteins: Ensure your loading control (e.g., GAPDH, Actin) is not affected by your experimental conditions [7].
  • Determine Linear Range: Load a series of protein concentrations to ensure your detection falls within the linear range for accurate quantification [7].

Conclusion

This application note provides a established framework for using Western blotting to study the JAK-STAT pathway. The core methodology is well-supported and can be reliably applied to investigate the effects of JAK inhibitors. While specific data for this compound was not located in this search, the principles and protocols described are directly applicable. Future experiments with this compound would utilize this framework to generate novel data on its specific efficacy and mechanism of action.

References

Proposed Framework for Immune Cell Profiling of Solcitinib

Author: Smolecule Technical Support Team. Date: February 2026

This framework outlines the key components for a comprehensive flow cytometry analysis of Solcitinib's effects on immune cells.

1. Introduction and Objective The primary objective is to quantitatively assess the immunomodulatory effects of this compound, a JAK-STAT pathway inhibitor, on human peripheral blood mononuclear cells (PBMCs). The application note will detail a protocol to:

  • Measure changes in STAT phosphorylation (e.g., pSTAT1, pSTAT3, pSTAT5) in response to cytokine stimulation.
  • Characterize shifts in major immune cell populations (T cells, B cells, NK cells, monocytes).
  • Determine the inhibition potency (IC50) of this compound through dose-response analysis.

2. Experimental Design and Workflow A typical experiment follows the workflow below, from sample preparation to data analysis. This structured approach ensures consistent and reliable profiling of this compound's effects on immune cell signaling and population distribution.

Start Human PBMC Isolation A Pre-culture with This compound Dose Range Start->A B Cytokine Stimulation (e.g., IL-6, IFN-γ, IL-2) A->B C Cell Fixation & Permeabilization B->C D Intracellular Staining for pSTATs C->D E Surface Marker Staining for Cell Phenotyping D->E F Flow Cytometry Acquisition E->F G Data Analysis: Population Gating & MFI F->G End Report: IC50 & Population Shifts G->End

3. Key Reagents and Panel Design The table below lists suggested targets for a multiparameter panel. Specific antibody clones and fluorochrome conjugates should be optimized based on instrument configuration.

Table 1: Suggested Antibody Panel for this compound Profiling

Target Specificity Purpose
pSTAT1 Phospho-Tyr701 Readout for IFN-γ & IFN-α signaling
pSTAT3 Phospho-Tyr705 Readout for IL-6 & IL-10 family cytokines
pSTAT5 Phospho-Tyr694 Readout for IL-2, IL-7, and GM-CSF
CD3 T cells Identifies T lymphocyte lineage
CD4 Helper T cells Subsets of T helper cells
CD8 Cytotoxic T cells Identifies cytotoxic T cells
CD19 B cells Identifies B lymphocyte lineage
CD14 Monocytes Identifies monocyte lineage
CD56 NK cells Identifies natural killer cells
Viability Dye Live/Dead Excludes dead cells from analysis

4. Anticipated Data Output and Analysis The expected outcomes from this profiling are summarized below.

Table 2: Key Readouts and Analytical Methods

Readout Measurement Analytical Method
Pathway Inhibition Reduction in pSTAT-MFI Dose-response curve fitting to calculate IC50
Immune Phenotyping Frequency of CD3+, CD19+, CD14+, CD56+ cells Percentage of live, single cells
Cell Viability Impact of this compound on cell health Frequency of viability dye-negative cells

Solcitinib Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key physicochemical data and standard stock solution preparation methods for Solcitinib [1] [2].

Parameter Details
Molecular Weight 389.45 g/mol [1] [2]
CAS Number 1206163-45-2 [1] [2]
Solubility in DMSO 20 mg/mL (approximately 51.4 mM) [1] [3]
Solubility in Water <1 mg/mL [1]
Solubility in Ethanol <1 mg/mL [1]
Standard Stock Concentration 16.7 mg/mL in DMSO [1] [2]

Protocol: Preparing a 16.7 mg/mL DMSO Stock Solution [1]

  • Bring the DMSO to room temperature and use a fresh, dry vial.
  • Weigh 16.7 mg of this compound powder.
  • Add 1 mL of DMSO directly to the powder.
  • Vortex or sonicate the mixture until a clear solution is obtained. Gentle warming to 60°C may be required to aid dissolution [2].
  • Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Formulation Protocols for In Vivo Studies

For in vivo experiments, the DMSO stock solution must be further diluted into a biocompatible solvent system. Below are three validated protocols [1] [2].

Protocol 1: PEG300/Tween80/Saline System [1] [2] This formulation yields a clear solution at 1.67 mg/mL.

  • Solvent System: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.
  • Preparation:
    • Add 100 µL of the 16.7 mg/mL DMSO stock solution to 400 µL of PEG300. Mix evenly.
    • Add 50 µL of Tween-80 to the mixture and mix evenly.
    • Add 450 µL of normal saline (0.9% NaCl in ddH₂O) to adjust the final volume to 1 mL.

Protocol 2: SBE-β-CD/Saline System [1] [2] This formulation yields a clear solution at 1.67 mg/mL.

  • Solvent System: 10% DMSO + 90% (20% SBE-β-CD in Saline).
  • Preparation:
    • First, prepare a 20% SBE-β-CD in Saline solution by dissolving 2 g of SBE-β-CD in 10 mL of saline. Ensure it is completely dissolved and clear.
    • Add 100 µL of the 16.7 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD solution. Mix evenly.

Protocol 3: Corn Oil System [1] [2] This formulation yields a clear solution at 1.67 mg/mL and may be suitable for longer-term dosing studies.

  • Solvent System: 10% DMSO + 90% Corn Oil.
  • Preparation:
    • Add 100 µL of the 16.7 mg/mL DMSO stock solution to 900 µL of corn oil.
    • Mix evenly using vortexing or sonication.

Frequently Asked Questions (FAQs)

Q1: My solution has become cloudy or precipitated has formed. What should I do? Cloudiness indicates that the compound is crashing out of solution.

  • For stock solutions: Ensure you are using fresh, anhydrous DMSO. Gently warm the solution to 60°C and sonicate. If precipitation persists, the powder may have degraded, and a new batch should be prepared.
  • For working formulations: Confirm that you are adding co-solvents in the exact sequence specified (DMSO stock → PEG300 → Tween80 → Saline). Sequential addition is critical for stability. Slight warming and sonication can help re-dissolve the precipitate.

Q2: Why is the sequential addition of solvents so important? Sequential addition allows for a gradual change in solvent polarity, which helps keep the hydrophobic drug molecules in solution. Adding the DMSO stock directly to saline would cause immediate and severe precipitation [1].

Q3: Which formulation should I choose for my animal study?

  • Protocol 1 (PEG300/Tween80/Saline) is a standard and widely used aqueous-based formulation.
  • Protocol 2 (SBE-β-CD/Saline) uses a cyclodextrin to encapsulate the drug, which can enhance solubility and stability.
  • Protocol 3 (Corn Oil) is a non-aqueous option. It is recommended to be chosen carefully, especially if the continuous dosing period exceeds half a month [2]. The choice may depend on your administration route and the specific requirements of your animal model.

Q4: What is the biological target of this compound, and why is it used in psoriasis research? this compound is a potent and selective inhibitor of the Janus kinase 1 (JAK1) [1] [2]. It inhibits JAK1 with an IC50 of 9.8 nM and shows selectivity over other JAK family members [1] [2]. The JAK-STAT signaling pathway is a major intracellular pathway for numerous cytokines implicated in the inflammation and epidermal proliferation seen in psoriasis [4] [5] [6]. By blocking JAK1, this compound can inhibit the signaling of key pro-inflammatory cytokines, leading to clinical improvement in psoriasis models [1].

The following diagram illustrates the JAK-STAT signaling pathway that this compound targets:

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2/TYK2 Receptor->JAK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneReg Gene Regulation (Proliferation, Inflammation) Nucleus->GeneReg Induces This compound This compound (JAK1 Inhibitor) This compound->JAK1 Inhibits

Diagram: JAK-STAT Signaling Pathway and this compound Inhibition. This compound selectively inhibits JAK1, disrupting the phosphorylation of STAT proteins and subsequent pro-inflammatory gene expression. [4] [5] [6]

References

Solcitinib stock solution precipitation troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Common Causes of Precipitation & Solutions

The table below summarizes the main reasons for Solcitinib precipitation and how to address them.

Problem Cause Explanation Solution
Low Aqueous Solubility [1] [2] This compound has very low solubility in water (<1 mg/mL) and is only moderately soluble in DMSO (16-20 mg/mL). Use the recommended co-solvent systems below. Avoid aqueous buffers for stock solution preparation.
Temperature Sensitivity [1] [2] The compound can precipitate out when a stock solution is cooled or stored at lower temperatures. Warm the solution to 50-60°C and sonicate to re-dissolve. Store stock solutions as recommended.
Improper Dilution Diluting a DMSO stock solution directly into an aqueous buffer can cause instantaneous precipitation. Use a gradual, stepwise dilution protocol with intermediate co-solvents.

Recommended Protocols for Stock & Working Solutions

Based on supplier data, here are detailed methods to prepare stable this compound solutions [1] [2].

Stock Solution (Concentrated, for long-term storage)
  • Solvent: Use pure, anhydrous DMSO.
  • Concentration: Prepare at a concentration of 16.7 - 20 mg/mL.
  • Preparation: To dissolve the powder, use a combination of gentle warming (up to 60°C) and brief sonication.
  • Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Working Solution (For in vivo experiments)

If you need a solution for animal studies, the following formulations have been tested and can achieve a concentration of about 1.67 mg/mL (4.29 mM) without precipitation [1] [2].

  • Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
  • Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline).

Preparation notes:

  • Add the co-solvents sequentially from left to right as listed.
  • After each addition, mix the solution evenly before adding the next component.
  • Sonication may be required to achieve a clear, final solution [1].

Experimental Workflow for Troubleshooting

This workflow can serve as a visual guide to resolve and prevent precipitation issues.

G start Stock Solution Precipitation step1 Inspect & Warm Solution start->step1 step2 Confirm Preparation Method step1->step2 step3 Use Validated Co-solvent Formulation step2->step3 step4 Proper Storage & Handling step3->step4 result Clear, Stable Solution step4->result

Key Considerations for Researchers

  • Purity of Materials: Ensure that your this compound powder is pure (≥98%) and that the DMSO used is fresh and dry, as it is hygroscopic and water absorption can promote precipitation [1] [2].
  • In Vivo Applications: The co-solvent formulations provided are specifically designed for animal research. Administering solutions with high DMSO concentrations can be toxic; therefore, the working solutions are diluted to a safe level while maintaining solubility [1] [2].

References

Solcitinib cell viability assay cytotoxicity concerns

Author: Smolecule Technical Support Team. Date: February 2026

Solcitinib at a Glance

This compound (GSK2586184) is a selective Janus kinase 1 (JAK1) inhibitor investigated for treating autoimmune diseases like psoriasis and lupus [1] [2]. Its selectivity profile is a key consideration in cytotoxicity assays, as summarized in the table below.

Property Description
Primary Target JAK1 (highly selective) [1] [2].
IC50 Values JAK1: ~9 nM; JAK2: ~108 nM; JAK3: ~539 nM; TYK2: ~225 nM [1] [2].
Key Signaling Pathway JAK/STAT pathway, used by cytokines like IL-21 [3].
Documented Experimental Use Inhibition of IL-21-induced IgA class switch recombination in porcine B cells [3].

Assessing Cytotoxicity: Assay Selection & Troubleshooting

Choosing the right cell viability assay is critical, as different methods measure distinct aspects of cell health. The table below outlines common assays and potential pitfalls when working with kinase inhibitors like this compound.

Assay Type Measurement Principle Advantages Potential Concerns with this compound
Colorimetric (e.g., MTT, MTS) Metabolic activity (mitochondrial reductase enzymes) [4]. Easy, economical, high-throughput [4]. May give false positives if the compound directly affects mitochondrial function or enzyme activity without killing cells [4].
Fluorometric (e.g., AlamarBlue) Cellular reduction capacity [4]. Highly sensitive, non-toxic to cells [4]. Similar to MTT, susceptible to interference from compounds that alter general metabolic rates.
Dye Exclusion (e.g., Trypan Blue) Membrane integrity [4]. Simple, direct cell counting [4]. Less sensitive; cannot detect early apoptosis or cells with compromised function that are still alive [4].
Flow Cytometry (Annexin V/PI) Apoptosis (phosphatidylserine exposure) and necrosis (membrane integrity) [5]. Distinguishes between early/late apoptosis and necrosis; highly quantitative [5]. Requires specialized equipment. It is the gold standard for confirming true apoptotic cell death.
Troubleshooting Common Issues

Here are solutions to frequently encountered problems:

  • Unexpected High Cytotoxicity

    • Check the Selectivity: Confirm that the observed cell death is due to on-target JAK1 inhibition and not off-target effects. Review literature on the cell model's dependence on JAK1-specific cytokine signaling (e.g., IL-21 uses JAK1 [3]).
    • Confirm Apoptosis: Use an Annexin V/Propidium Iodide (PI) assay by flow cytometry to verify if cell death occurs through apoptosis [5]. The protocol involves staining cells with these dyes and analyzing them to distinguish healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations [5].
  • Inconsistent Results Between Assays

    • Employ an Assay Cascade: Do not rely on a single assay. Use a combination. Start with a metabolic assay (e.g., MTS) for quick screening, and follow up with a membrane integrity test (e.g., Trypan Blue) and, most importantly, an apoptosis-specific assay (e.g., Annexin V/PI) for confirmation [4] [5].
    • Include Proper Controls: Always run a vehicle control (e.g., DMSO at the same concentration used to dissolve this compound) and a positive control for cell death (e.g., a known apoptosis inducer like Staurosporine) to validate your assay conditions.
  • Low Cytotoxicity in a Sensitive Cell Model

    • Verify Pathway Activity: Ensure your cell model is indeed reliant on JAK1-STAT signaling. Check for phosphorylation of STAT proteins (e.g., STAT1, STAT3) via western blot upon stimulation with the relevant cytokine (e.g., IL-21) to confirm pathway functionality [3].
    • Confirm Inhibitor Activity: Use a functional assay to demonstrate that this compound is effectively blocking the pathway in your cells. For example, you could measure the reduction in IL-21-induced IgA production in B cells as a marker of successful JAK1 inhibition [3].

This compound's Mechanism & Experimental Workflow

The following diagrams illustrate how this compound works and a general workflow for conducting a cytotoxicity experiment.

G Figure 1: this compound Inhibits the JAK/STAT Signaling Pathway Cytokine Cytokine (e.g., IL-21) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK_Other Other JAK (e.g., TYK2) Receptor->JAK_Other STAT STAT Protein JAK1->STAT Phosphorylation JAK_Other->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Transcription Gene Transcription (e.g., Cell proliferation, IgA production) Nucleus->Transcription This compound This compound This compound->JAK1 Inhibits

G Figure 2: Cytotoxicity Assay Workflow & Methods Start Seed Cells and Treat with this compound Assay Perform Viability/Cytotoxicity Assay Start->Assay MTT Colorimetric Assay (Measures Metabolism) Assay->MTT Trypan Dye Exclusion Assay (Measures Membrane Integrity) Assay->Trypan Annexin Annexin V/PI Assay by Flow Cytometry (Measures Apoptosis) Assay->Annexin Analyze Analyze Data MTT->Analyze Trypan->Analyze Annexin->Analyze Troubleshoot Troubleshoot Inconsistent Results Analyze->Troubleshoot If needed

References

optimizing Solcitinib concentration for primary cells

Author: Smolecule Technical Support Team. Date: February 2026

Solcitinib Working Concentration Guide

The table below summarizes the core biochemical and recommended cellular activity data for this compound to help you establish a starting point for your experiments [1].

Parameter Value / Description Notes / Application
IC₅₀ for JAK1 8-9 nM Primary cellular target; defines core inhibitory potency.
Selectivity JAK2 (11-fold less), JAK3 (55-fold less), TYK2 (23-fold less) 11x, 55x, and 23x less potent against JAK2, JAK3, and TYK2, respectively, versus JAK1 [1].
In vitro DMSO Stock 30 - 39 mg/mL (77.03 - 100.14 mM) Use fresh, dry DMSO. Aliquot to avoid repeated freeze-thaw cycles and moisture absorption [1].
Suggested Starting Range for Primary Cells 10 nM - 1 µM Start at low end (e.g., 10-100 nM) for highly JAK1-dependent pathways; titrate up as needed. Do not exceed 10 µM to avoid off-target effects.

Experimental Protocol for Concentration Optimization

Here is a detailed methodology for establishing a dose-response curve in your primary cell system, adapted from a study on primary porcine B cells [2].

1. Prepare Inhibitor Stocks

  • Prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO.
  • Perform serial dilutions to create an intermediate working stock (e.g., 1000X of the final desired concentration) in DMSO.
  • Add the inhibitor directly to the cell culture medium, ensuring the final DMSO concentration is consistent across all groups (typically ≤0.1%). Include a vehicle control with DMSO only [2].

2. Stimulate Cells and Apply Treatment

  • Isolate and culture your primary cells under optimal conditions.
  • Prior to this compound treatment, stimulate the cells with the appropriate cytokine or activator to engage the JAK-STAT pathway. For example, in the porcine B cell study, cells were stimulated with CD40L and IL-21 for 24 hours before inhibitor addition [2].
  • Add the serially diluted this compound to the cultures. A typical dose-response experiment should include a wide range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) alongside stimulated and unstimulated controls.

3. Assess Efficacy and Function (24-72 hours post-treatment)

  • Viability Assay: Use a method like flow cytometry (FSC/SSC) or Annexin V staining to confirm that reduced readouts are not due to cytotoxicity [2].
  • Pathway Readout: Analyze the phosphorylation status of key proteins (STAT1, STAT3) via Western blot to confirm direct target engagement [2].
  • Functional Readout: Measure the downstream biological effect. This could be IgA production by ELISA in B cells [2], or gene expression of specific markers in your system.

4. Validate Selectivity

  • To confirm that the observed effects are due to JAK1 inhibition and not off-target activity, you can check if the pathway activation by cytokines that signal through other JAK isoforms (e.g., JAK2-dependent erythropoietin) remains unaffected at your chosen concentration [3].

The following diagram illustrates the experimental workflow and the key signaling pathway targeted by this compound.

architecture cluster_experiment Experimental Workflow for Concentration Optimization cluster_pathway JAK-STAT Signaling Pathway Targeted by this compound Stock Prepare this compound Stock (10 mM in DMSO) Dilute Create Serial Dilutions (1 nM - 10 µM final) Stock->Dilute Stimulate Stimulate Primary Cells (e.g., with IL-21) Dilute->Stimulate Treat Apply this compound Treatments Stimulate->Treat Assay Harvest Cells for Assays (24-72 hours) Treat->Assay Analyze Analyze Pathway & Function Assay->Analyze Cytokine Cytokine (e.g., IL-21) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates STAT STAT Protein (e.g., STAT1, STAT3) JAK1->STAT Phosphorylates Nucleus Nucleus Gene Transcription STAT->Nucleus Dimerizes & Translocates Inhibitor This compound Inhibitor->JAK1 Inhibits

Frequently Asked Questions

Q1: What is a typical starting concentration for this compound in primary immune cells? A good starting point is 100 nM, which is roughly 10 times its reported IC₅₀ for JAK1. This concentration was effectively used in a study on primary porcine B cells to inhibit IL-21-induced JAK-STAT signaling and subsequent IgA production [2]. You should build a dose-response curve around this point.

Q2: How long should I pre-treat cells before stimulation? A common and effective protocol is to pre-treat cells with the inhibitor for about 30 minutes to 1 hour before pathway stimulation. This ensures the inhibitor is properly available to block the pathway upon activation.

Q3: My positive control inhibitor works, but this compound doesn't. What could be wrong? First, verify your stock solution preparation and storage. Second, check the selectivity of the pathway you are stimulating. This compound is highly selective for JAK1. If your primary cell model relies heavily on a different JAK isoform (e.g., JAK2 or JAK3) for signaling, the effect of this compound may be limited [3] [1].

Q4: The inhibitor is causing cell death in my primary culture. How can I troubleshoot this?

  • Check DMSO Concentration: Ensure the final DMSO concentration is 0.1% or lower.
  • Titrate Down: Reduce the this compound concentration. Cell death at high doses (e.g., >10 µM) can indicate off-target effects.
  • Formulation: While typically used in DMSO, in vivo formulations using carriers like PEG300 and Tween-80 can sometimes be adapted for sensitive primary cells, though this requires careful optimization [1].

References

Solcitinib off-target effects experimental controls

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Solcitinib and Off-Target Profiling

This compound (GSK2586184) is a selective JAK1 inhibitor that has been investigated for the treatment of autoimmune diseases such as psoriasis and lupus [1] [2].

The core principle for troubleshooting is that a purported JAK1-selective inhibitor's unexpected cellular or in vivo results may stem from off-target kinase effects or modulation of non-kinase proteins.

Experimental Framework & Controls for Off-Target Assessment

This framework is extrapolated from established practices in kinase inhibitor development [3].

Assessment Tier Key Experiments & Controls Purpose & Rationale

| 1. Broad Kinase Profiling | • Primary Assay: Perform a comprehensive kinase panel screen (e.g., >100 kinases) at 1 µM. • Control: Use a well-characterized pan-kinase inhibitor (e.g., staurosporine) to validate the assay system. | Identify potential off-target kinases beyond the intended JAK1 target. A 1 µM concentration is a standard first pass to detect significant off-target hits. | | 2. Binding Site Analysis | • Primary Assay: Conduct ATP-competitive binding assays (e.g., KINOMEscan). • Control: Compare results to other JAK inhibitors (e.g., Tofacitinib) to contextualize selectivity. | Confirm the mechanism of action and understand if off-target binding is due to the conserved nature of the ATP-binding site. | | 3. Cellular Pathway Validation | • Primary Assay: Measure phosphorylation of JAK1 (e.g., STAT3) and off-target kinases in a cell-based system. • Control: Use a JAK1-specific cytokine (e.g., IL-6) and a non-JAK1 cytokine to isolate signaling effects. | Verify that cellular activity aligns with the proposed mechanism and is not driven by an off-target kinase. | | 4. Non-Kinase Safety Panel | • Primary Assay: Screen against a panel of pharmacologically important non-kinase targets (e.g., GPCRs, ion channels, transporters). • Control: Include positive control inhibitors for each major target class in the panel. | Identify undesirable activities against proteins linked to adverse effects, such as cardiotoxicity (hERG channel). |

Troubleshooting Common Scenarios

Here are solutions to frequently encountered problems when studying selective kinase inhibitors like this compound.

Scenario 1: Unexpected Cellular Phenotype

  • Problem: You observe a cellular effect (e.g., reduced viability, unexpected differentiation) that is not consistent with the known JAK-STAT pathway biology.
  • Investigation & Resolution:
    • Hypothesis 1: The phenotype is caused by an off-target kinase.
    • Action: Refer to your broad kinase profiling data. If unavailable, perform a rescue experiment by genetically (siRNA) or pharmacologically inhibiting the suspected off-target kinase. If the this compound-induced phenotype is reversed, it supports an off-target mechanism.
    • Hypothesis 2: The phenotype is caused by a non-kinase target.
    • Action: Utilize computational molecular docking to predict binding to non-kinase targets, then validate biochemically [3].

Scenario 2: Discrepancy Between Biochemical and Cellular Potency

  • Problem: this compound's IC50 in a cellular assay is significantly different (higher or lower) from its biochemical potency against JAK1.
  • Investigation & Resolution:
    • Hypothesis: The cellular environment introduces factors like cell permeability, protein binding, or metabolism that alter effective drug concentration.
    • Action:
      • Measure cellular target engagement directly (e.g., cellular thermal shift assay, or NanoBRET).
      • Check for plasma protein binding (e.g., to human serum albumin or transthyretin), which can reduce free drug concentration [3].
      • Test the compound in the presence of a permeability glycoprotein (P-gp) inhibitor to rule out efflux mechanisms.

Scenario 3: In Vivo Toxicity Not Predicted by Primary Target

  • Problem: Animal studies reveal toxicities that are not class-effects of JAK1 inhibition.
  • Investigation & Resolution:
    • Hypothesis: The toxicity is due to an off-target effect.
    • Action: Cross-reference the in vivo findings with your non-kinase safety panel data. A common culprit is inhibition of the hERG ion channel, linked to cardiotoxicity. If this was not screened initially, perform a hERG assay post-hoc.

Experimental Workflow for Off-Target Identification

For a comprehensive investigation, the following workflow is recommended. The diagram below outlines the key stages, from initial screening to mechanistic validation.

G Start Unexpected Experimental Result Screen Broad Kinase Profiling Start->Screen  Initiate Analyze Analyze Screening Data Screen->Analyze Hypo Formulate Off-Target Hypothesis Analyze->Hypo Validate Experimental Validation Hypo->Validate  Test hypothesis via: • Rescue experiments • Binding studies • Phenotypic assays Resolve Interpret & Resolve Validate->Resolve

Recommended Next Steps

Given the lack of publicly available specific data for this compound, your most reliable path forward would be to:

  • Consult Specialized Assay Providers: Companies like Eurofins Discovery or Reaction Biology offer comprehensive kinase and off-target profiling as a service.
  • Conduct Targeted Experiments: Based on the initial hypothesis, perform the key experiments outlined in the table and workflow above.

References

Solcitinib in vivo administration route optimization

Author: Smolecule Technical Support Team. Date: February 2026

Solcitinib Profile & Formulation Data

The table below summarizes available quantitative data for this compound, which is crucial for planning in vivo studies [1].

Parameter Description / Value
IC₅₀ (JAK1) 9.8 nM
Selectivity 11-fold (JAK2), 55-fold (JAK3), 23-fold (TYK2)
Molecular Weight 389.45 g/mol
CAS No. 1206163-45-2
Purity 99.51%

| Suggested In Vivo Formulations | 1. 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 2. 10% DMSO + 90% (20% SBE-β-CD in Saline) 3. 10% DMSO + 90% Corn Oil | | Solubility (DMSO) | 16.67 mg/mL (42.80 mM) |

Suggested In Vivo Administration Workflow

The following diagram outlines a general decision-making workflow for administering JAK inhibitors like this compound in vivo, based on the formulation data above and standard practices.

G Start Start: Plan this compound In Vivo Administration Physio Determine key physicochemical properties Start->Physio P1 MW: 389.45 g/mol DMSO Stock: 16.7 mg/mL Physio->P1 FormSelect Select appropriate formulation vehicle P2 Vehicle Options: - 10% DMSO + 40% PEG300 +  5% Tween-80 + 45% Saline - 10% DMSO + 90% (20% SBE-β-CD) - 10% DMSO + 90% Corn Oil FormSelect->P2 Prep Reconstitute from DMSO stock and dilute P3 Working conc.: 1.67 mg/mL (4.29 mM) Prepare fresh daily Prep->P3 Admin Administer via oral gavage P4 Typical route: Oral gavage Dose as per study protocol Admin->P4 Monitor Monitor animal and assess efficacy P5 Check for signs of toxicity Measure target engagement and disease model endpoints Monitor->P5 P1->FormSelect P2->Prep P3->Admin P4->Monitor

Frequently Asked Questions

Q: What is the typical oral dosing regimen for this compound in a preclinical study? While a specific regimen for this compound is not published, JAK inhibitor studies typically involve once-daily oral gavage. The exact dose (mg/kg), treatment duration, and dosing frequency must be optimized for your specific disease model and target engagement requirements [1].

Q: Which formulation vehicle should I choose?

  • For shorter studies (<2 weeks): The PEG300/Tween-80/Saline vehicle is commonly used and generally well-tolerated.
  • For longer-term studies (>2 weeks): The Corn Oil vehicle may be better tolerated, though you should carefully monitor for any long-term effects [1].
  • The SBE-β-CD option provides an alternative for compounds with solubility challenges.

Q: How should I handle and store this compound?

  • Stock Solution: Prepare in DMSO at a concentration of 16.7 mg/mL. Aliquot and store at -20°C for up to one year or at -80°C for up to two years to avoid repeated freeze-thaw cycles [1].
  • Working Solution: Prepare fresh on the day of dosing. The chemical supplier indicates that the prepared working solution in the suggested vehicles is stable for short-term use.

Q: Are there known safety concerns with JAK inhibitors I should monitor? Yes. Systemically administered JAK inhibitors are associated with class-related toxicities. In animals, monitor for hematological changes (anemia, neutropenia, thrombocytopenia), signs of increased infection due to immunosuppression, and other potential issues [2]. The gut-selective JAK inhibitor Izencitinib was designed specifically to minimize these systemic effects, underscoring their importance [2].

Troubleshooting Common Issues

  • Poor Solubility or Precipitation: If you observe precipitation in your working solution, ensure you are following the preparation sequence: first add the DMSO stock to the co-solvent (PEG300 or SBE-β-CD solution), mix, then add Tween-80 (if applicable), and finally dilute with saline. Gentle warming and sonication can aid in dissolution [1].
  • Lack of Efficacy: Verify the biological activity of your batch in a simple cell-based assay first. Ensure your dosing regimen provides sufficient systemic exposure to inhibit JAK1 in the target tissue.
  • Signs of Toxicity: If you observe weight loss, reduced activity, or hematological toxicity, it may indicate excessive systemic exposure. Consider dose reduction or exploring a more localized administration route if appropriate for your research question.

References

Solcitinib metabolite interference assay results

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Solcitinib

This compound (also known as GSK-2586184 or GLPG-0778) is an orally active, competitive, potent, and selective JAK1 inhibitor. The table below summarizes its key biochemical characteristics from supplier data [1] [2].

Property Description
Primary Target JAK1 (IC₅₀ = 8-9 nM) [1] [2]
Selectivity 11-fold over JAK2, 55-fold over JAK3, 23-fold over TYK2 [1] [2]
Research Applications Moderate-to-severe plaque-type psoriasis [2]
Clinical Trial Status Development was terminated or put on hold (as of 2019) [3]

Understanding Metabolite Interference in Assays

Although specific data for this compound is unavailable, the general concept of metabolite interference is a recognized challenge in targeted metabolomics. This interference can lead to inaccurate annotation and quantification of metabolites [4].

One research paper outlines a methodology for systematically identifying this kind of interference, which could be adapted for investigating this compound metabolites [4]. The process involves:

  • Identifying Interfering Pairs: A metabolite (the "interfering metabolite") produces a signal in the mass spectrometry channel (MRM transition) of another metabolite (the "anchor metabolite") [4].
  • Chromatographic Separation: Using liquid chromatography (LC) to resolve the peaks of the anchor and interfering metabolites. Different LC methods can resolve 65–85% of interfering signals [4].
  • Analysis Pipeline: An R-based pipeline can be used to identify "Interfering Metabolite Pairs" (IntMPs) by checking if the interfering metabolite's MS2 spectrum contains the anchor metabolite's precursor and product ions (Q1 and Q3) [4].

The following diagram illustrates the core concepts and workflow for identifying metabolite interference.

Interference Metabolite Interference InterferingMet Interfering Metabolite Interference->InterferingMet AnchorMet Anchor Metabolite Interference->AnchorMet MRM Same MRM Transition (Q1/Q3) InterferingMet->MRM Generates signal in AnchorMet->MRM Belongs to CloseRT Close Retention Time (RT) MRM->CloseRT Result Inaccurate Annotation & Quantification CloseRT->Result

Potential Troubleshooting Approaches

Without a established guide for this compound, you can approach the problem by:

  • Reviewing Metabolite Identification Studies: The proposed metabolic pathways and metabolites of globally approved JAK inhibitors have been summarized in scientific literature [5]. Finding a similar study on this compound would be the most direct source of information.
  • Chromatographic Method Optimization: As different chromatography techniques can resolve a majority of interfering signals, optimizing your LC method is a primary practical step [4].
  • Implementing an Interference Check: When measuring a suspected metabolite of this compound, you could run a standard of the potential interfering metabolite and check if it produces a signal in the MRM channel of your target metabolite [4].

References

Solcitinib plasma protein binding considerations

Author: Smolecule Technical Support Team. Date: February 2026

Solcitinib (GSK2586184) Profile

This compound is a potent and selective JAK1 inhibitor. The table below summarizes its key characteristics, based on data from commercial research suppliers [1] [2].

Property Description
Synonyms GSK2586184, GLPG0778 [1] [2]
Molecular Weight 389.45 g/mol [1] [2]
CAS Number 1206163-45-2 [1] [2]
Primary Target JAK1 [1] [2]
IC50 (JAK1) 8-9.8 nM [1] [2]
Selectivity 11-fold over JAK2, 55-fold over JAK3, 23-fold over TYK2 [1] [2]
Reported Use Research of moderate-to-severe plaque-type psoriasis [2]

JAK/STAT Signaling Pathway

This compound inhibits the JAK/STAT pathway. The diagram below illustrates this signaling cascade, which is crucial in many cellular processes and is dysregulated in various cancers and autoimmune diseases [3].

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Dimer STAT Dimer STAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation GeneReg Gene Regulation Nucleus->GeneReg

Plasma Protein Binding (PPB) Experimental Guide

Although this compound's specific PPB data is unavailable, the following general principles and methods are critical for your experiments.

Rationale & Importance: Plasma Protein Binding (PPB) is a critical parameter in drug discovery because only the free (unbound) fraction of a drug is considered biologically active, available for distribution, metabolism, and eliciting a pharmacological response [4]. According to the free drug hypothesis, it is the free drug that is responsible for both efficacy and toxicity [4]. High PPB can influence a drug's disposition, half-life, and potential for drug-drug interactions [4] [5].

Gold Standard Protocol: Equilibrium Dialysis [4]

This is the most recommended method for determining PPB. The workflow below outlines the key steps:

G Step1 1. Prepare Dialysis System Step2 2. Load Chambers Step1->Step2 ChamberA Chamber: Plasma + Drug Step1->ChamberA ChamberB Chamber: Buffer Step1->ChamberB Membrane Semi-permeable Membrane Step1->Membrane Step3 3. Incubate to Equilibrium Step2->Step3 Step4 4. Analyze Concentrations Step3->Step4 Step5 5. Calculate Fraction Unbound (fu) Step4->Step5

  • Step 1: Prepare Dialysis System. Use a two-chamber system separated by a semi-permeable membrane. The membrane's pore size allows small drug molecules to pass but retains large plasma proteins [4].
  • Step 2: Load Chambers. One chamber is filled with the drug spiked into plasma (e.g., human or animal). The other chamber is filled with an aqueous buffer solution (e.g., phosphate buffer) at an equal volume [4].
  • Step 3: Incubate to Equilibrium. The system is incubated at 37°C for several hours. During this time, the unbound drug equilibrates across the membrane, while drug-protein complexes remain in the plasma chamber [4].
  • Step 4: Analyze Concentrations. After incubation, aliquot samples from both chambers are analyzed using a sensitive method (e.g., LC-MS/MS) to determine drug concentration [4].
    • C_buffer = Free drug concentration.
    • C_plasma = Total drug concentration.
  • Step 5: Calculate Fraction Unbound (fu). The fraction of unbound drug is calculated using the formula [4]:
    • fu = C_buffer / C_plasma

Alternative Methods: Other techniques include ultrafiltration and ultracentrifugation, with automated 96-well formats of equilibrium dialysis and ultrafiltration now enabling higher throughput [4].

Frequently Asked Questions

Why is plasma protein binding an important parameter to measure for a drug like this compound? PPB helps you understand the drug's pharmacokinetics and pharmacodynamics. For a JAK inhibitor intended for chronic use in inflammatory diseases, knowing the free fraction is essential for predicting effective and safe dosing regimens, as only the unbound drug can interact with the JAK target in cells [4] [5].

What are the main plasma proteins that bind drugs? The two most significant proteins are albumin (which tends to bind acidic drugs) and α1-acid glycoprotein (which tends to bind basic drugs). Other proteins like lipoproteins also play a role [4].

The PPB of my drug is very high (>99%). How should I interpret this? A high PPB (>99%) means only a tiny fraction of the drug is free and active. While this can protect the drug from rapid metabolism and prolong its half-life, it also means that small changes in protein levels (due to disease, age, or other drugs) or displacement by another drug could lead to a significant increase in the free fraction, potentially causing toxicity [4] [5]. One analysis suggested that the apparent link between high PPB and toxicity may be largely explained by the drug's underlying lipophilicity [5].

Important Note on Data Availability

  • Consulting Original Papers: Searching for primary research articles on this compound (GSK2586184) in scientific databases.
  • Direct Experimental Measurement: Using the equilibrium dialysis protocol outlined above to determine the value experimentally.

References

Solcitinib experimental reproducibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Solcitinib (GSK-2586184) Key Data

The table below summarizes the core biochemical data available for this compound, which is essential for replicating its reported activity [1].

Parameter Value / Description
Target JAK1 (Janus Kinase 1)
IC₅₀ (JAK1) 9.8 nM
Selectivity (vs. JAK2) 11-fold
Selectivity (vs. JAK3) 55-fold
Selectivity (vs. TYK2) 23-fold
Synonyms GSK-2586184; GLPG-0778
CAS Number 1206163-45-2
Molecular Formula C₂₂H₂₃N₅O₂
Purity 99.51% (from source HY-16755)

Common Pitfalls & Troubleshooting Guide

Without specific reproducibility data for this compound, the following guide addresses common challenges in kinase inhibitor research, based on general best practices.

FAQ 1: Why is my biological assay showing inconsistent results compared to the literature?

Inconsistent activity can often be traced to variations in assay conditions and compound handling.

  • Potential Cause 1: Solvent and Stock Solution Preparation

    • Issue: Improper dissolution can lead to precipitation or degradation, altering the effective concentration.
    • Troubleshooting:
      • Solvent: The reported solvent for in vitro studies is DMSO [1]. Use fresh, high-quality, anhydrous DMSO.
      • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) and verify its concentration.
      • Aliquoting: Avoid repeated freeze-thaw cycles. Aliquot the stock solution and store at -80°C.
      • Dilution: When adding to aqueous assay buffers, ensure the final DMSO concentration is consistent and low (typically ≤0.1-1.0%) across all samples and controls to avoid solvent toxicity.
  • Potential Cause 2: Assay Conditions and Cell Model

    • Issue: Cell-based results can vary with passage number, culture conditions, and the specific cell line used.
    • Troubleshooting:
      • Cell Line Authentication: Use authenticated cell lines from reputable repositories and monitor for mycoplasma contamination.
      • Passage Number: Use cells within a consistent, low-passage range.
      • Serum Concentration: Be aware that serum components can bind to small molecules, reducing free compound concentration.
      • Validation: Replicate key findings in multiple, biologically relevant cell models if possible.
FAQ 2: How can I ensure my selectivity profile matches the published data?

The reported selectivity is relative, and off-target effects can emerge in different experimental systems [1].

  • Actionable Protocol:
    • Confirmatory Assays: Do not rely solely on a single assay. Use a panel of enzymatic assays for JAK1, JAK2, JAK3, and TYK2 under identical conditions to reconstruct the selectivity ratio.
    • Positive Controls: Always include a well-characterized control inhibitor (e.g., a pan-JAK inhibitor) in your assays to benchmark performance.
    • Cellular Target Engagement: Employ cellular techniques like phospho-flow cytometry or Western blotting to measure inhibition of JAK-STAT pathway phosphorylation (e.g., STAT3 phosphorylation) downstream of JAK1 activation.

A Framework for Reproducible Science

Since specific protocols for this compound are lacking, adhering to community-wide reproducibility standards is crucial. The following checklist, inspired by guidelines from major conferences like IJCAI, can be adapted for pharmacological research [2].

Checkpoint Application to this compound Research
Compound Sourcing & Characterization Document the supplier, batch number, and certificate of analysis. Perform independent characterization (e.g., NMR, LC-MS) if possible.
Experimental Protocol Detail exact buffer compositions, cell lines, incubation times, and equipment models.
Data Analysis Pre-define statistical methods and criteria for significance. Avoid "p-hacking" by re-analyzing data until a significant result is found [3].
Code & Raw Data Make analysis scripts and raw data available. For example, share the raw fluorescence or luminescence data from cell viability or kinase assays.
Pre-registration Consider pre-registering your study plan on a platform like https://clinicaltrials.gov/ or https://osf.io/ to confirm hypotheses and methods before experimentation [3].

Experimental Workflow for JAK1 Inhibitor Characterization

The diagram below outlines a generalized, reproducible workflow for characterizing a JAK1 inhibitor like this compound. You can use this as a template for designing your experiments.

G Start Start: Plan Experiment Prep Compound Preparation - Supplier & Batch No. - Solvent (DMSO) - Stock Concentration Verification Start->Prep Assay1 Biochemical Assay - IC50 Determination - Selectivity Panel (JAK1/2/3, TYK2) - Positive Controls Prep->Assay1 Assay2 Cellular Assay - Cell Line & Passage No. - p-STAT3 Inhibition (Western Blot) - Viability Assay Assay1->Assay2 Data Data Analysis - Pre-specified Criteria - Raw Data Archive Assay2->Data Report Report & Share - Full Methodology - All Results (incl. negative) Data->Report

References

Solcitinib temperature sensitivity storage handling

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Guidelines

The table below summarizes the available storage information for Solcitinib:

Form Recommended Storage Additional Notes
Powder -20°C [1] Stable for 3 years [1].

| Solution (DMSO) | -80°C: 2 years -20°C: 1 year [1] | Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO [1]. | | General Handling | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [2]. | Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation [2]. |

How to Address the Lack of Stability Data

The available data is limited to supplier recommendations for long-term storage under specific conditions [2] [1]. Comprehensive stability profiles, including short-term stability at room temperature, effects of multiple freeze-thaw cycles, or stability in reconstituted solutions, are not found in the public domain. Here is a guide on how to proceed:

  • Consult Official Sources: Directly contact the compound supplier for any available Certificate of Analysis (CoA) or detailed technical data sheets, which often contain stability information [3].
  • Design Stability-Indicating Methods: Develop and validate analytical methods (e.g., HPLC, UPLC) to monitor the integrity and concentration of this compound in your specific solutions over time.
  • Conduct In-Lab Stability Studies: Design experiments to determine the short-term stability of your working solutions. A general workflow is provided below.

Experimental Workflow for In-Lab Stability Testing

You can adapt this general protocol to assess the stability of this compound in your specific experimental solutions (e.g., cell culture media, buffers).

Objective: To determine the short-term stability of a this compound working solution under typical laboratory handling conditions.

Materials:

  • This compound stock solution (e.g., in DMSO)
  • Solvent for dilution (e.g., PBS, cell culture media)
  • Analytical instrument (e.g., HPLC system with a UV detector)
  • Controlled temperature environments (e.g., 4°C, room temperature, 37°C water bath)

Procedure:

  • Solution Preparation: Prepare a working solution of this compound at a concentration relevant to your experiments.
  • Sample Aliquoting: Divide the solution into multiple vials.
  • Incubation: Place vials at different temperatures (e.g., 4°C, room temperature ~25°C, 37°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Analysis: At each time point, analyze an aliquot using your validated HPLC method to measure the remaining concentration of the intact compound.
  • Data Analysis: Plot the percentage of remaining this compound against time for each temperature condition to determine the degradation rate.

The following diagram illustrates this experimental workflow:

G start Prepare Working Solution step1 Aliquot into Vials start->step1 step2 Incubate at: 4°C, 25°C, 37°C step1->step2 step3 Analyze by HPLC at Time Points step2->step3 step4 Calculate % Remaining vs. Time step3->step4 end Determine Stability Profile step4->end

Key Takeaways for Researchers

  • Adhere to Supplier Storage Guidelines: For long-term storage of this compound powder and stock solutions, strictly follow the recommended conditions of -20°C and -80°C, respectively [1].
  • Establish Internal Protocols: In the absence of public data, generating your own stability data for specific working solutions is essential for experimental reproducibility and integrity.
  • Document Handling Procedures: Meticulously record the storage time, temperature, and freeze-thaw cycles for all this compound solutions used in your experiments.

References

Solcitinib cellular uptake efficiency measurement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Solcitinib & the JAK-STAT Pathway

This compound is an oral, selective JAK1 inhibitor investigated for treating immune-mediated diseases like psoriasis [1]. It works by blocking the JAK-STAT signaling pathway, which is crucial for transmitting signals from various cytokines and inflammatory mediators [2].

The diagram below illustrates the JAK-STAT pathway and where this compound acts. Please use this DOT script to generate the diagram for your reference materials.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 JAK1->JAK2 JAK Transphosphorylation STAT STAT Protein JAK2->STAT Phosphorylation STAT_Active Phosphorylated STAT Dimer STAT->STAT_Active STAT_Inactive Inactive STAT STAT_Inactive->JAK2 Nucleus Nucleus STAT_Active->Nucleus GeneTranscription Gene Transcription (Inflammation, Immunity) Nucleus->GeneTranscription This compound This compound This compound->JAK1 Inhibition

Diagram Title: JAK-STAT Pathway and this compound Inhibition

Measuring Cellular Uptake: A Workflow Guide

Since specific protocols for this compound are not publicly detailed, the following general workflow for measuring small molecule drug uptake is applicable. You can adapt this high-level methodology to your specific laboratory setup.

G CellPrep 1. Cell Culture & Preparation DrugDosing 2. Drug Dosing & Incubation CellPrep->DrugDosing SampleHarvest 3. Sample Harvest & Wash DrugDosing->SampleHarvest Analysis 4. Intracellular Concentration Analysis SampleHarvest->Analysis DataProc 5. Data Processing & Uptake Calculation Analysis->DataProc

Diagram Title: Cellular Uptake Measurement Workflow

Here is a detailed breakdown of each step in the workflow:

Step Core Objective Key Methodological Considerations & Parameters

| 1. Cell Culture & Preparation | Establish a consistent and viable cellular model for testing. | - Cell Line Selection: Use relevant cell types (e.g., primary lymphocytes, immortalized immune cell lines).

  • Culture Conditions: Maintain optimal confluence (often 70-90%), passage number, and health.
  • Quality Control: Check for mycoplasma contamination. | | 2. Drug Dosing & Incubation | Expose cells to the drug under controlled conditions. | - Compound Handling: Prepare a stock solution of this compound in DMSO or buffer; ensure solubility.
  • Dosing Concentration: Use a range (e.g., 0.1-10 μM) relevant to therapeutic plasma levels.
  • Incubation Parameters: Control temperature (e.g., 37°C vs. 4°C for passive diffusion assessment), duration, and CO₂ levels. | | 3. Sample Harvest & Wash | Stop the uptake process and remove extracellular drug. | - Rinsing: Use ice-cold PBS or buffer to halt cellular processes and remove non-specific binding.
  • Lysate Collection: Lyse cells with appropriate buffers (e.g., RIPA buffer with protease/phosphatase inhibitors).
  • Clarification: Centrifuge to remove cell debris; store supernatant at -80°C if not analyzing immediately. | | 4. Intracellular Concentration Analysis | Quantify the amount of drug inside the cells. | - LC-MS/MS: The gold standard for precise, label-free quantification of the parent drug and metabolites.
  • Radiolabeling: Use [³H]- or [¹⁴C]-labeled this compound for highly sensitive tracing of the compound.
  • Fluorescence Labeling: If feasible, use a fluorescently tagged analog for live-cell imaging and uptake kinetics. | | 5. Data Processing & Uptake Calculation | Normalize and calculate the efficiency of uptake. | - Normalization: Normalize the intracellular drug amount to total cellular protein (e.g., via BCA assay) or cell count.
  • Uptake Calculation: Calculate parameters like cellular accumulation ratio or uptake velocity. |

Frequently Asked Questions

Q1: What is the primary mechanism of action of this compound? this compound is a selective inhibitor of Janus kinase 1 (JAK1). It acts as an ATP-competitive inhibitor, binding to the kinase domain of JAK1 and preventing the phosphorylation and activation of STAT proteins. This inhibits the downstream transcription of genes involved in inflammation and immune response [2] [1].

Q2: My experimental results show high variability in intracellular this compound concentration. What could be the cause? High variability can stem from several sources. Ensure consistent cell passage number and confluence at the time of dosing. Verify that washing steps after incubation are thorough and reproducible to remove all extracellular compound. Check the stability of this compound in your culture medium and the efficiency of your cell lysis method. Finally, confirm that your analytical method (e.g., LC-MS/MS) is optimized and has an internal standard to correct for sample preparation inconsistencies.

Q3: Are there known metabolites of this compound that could interfere with uptake measurements? While a specific metabolic pathway for this compound was not identified in the search results, it is a common consideration for JAK inhibitors. It is crucial to use a specific analytical method like LC-MS/MS that can distinguish between the parent this compound compound and its potential metabolites. Consulting early-stage clinical pharmacokinetic studies or regulatory filings for this compound may provide information on its major metabolites [2].

References

Solcitinib clinical trial results vs existing treatments

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of ALK Inhibitors in NSCLC

The table below summarizes key efficacy data from clinical trials for first- and second-generation ALK inhibitors, primarily in the context of ALK-positive advanced NSCLC [1] [2] [3].

ALK Inhibitor Median PFS (Months) Overall Response Rate (ORR) Key Comparative Findings
Crizotinib (1st gen) 8.3 - 10.0 [1] [3] ~62% [1] Often used as a benchmark in clinical trials.
Ceritinib (2nd gen) 13.8 [3] 72% (in ASCEND-1 trial) [1] Associated with longer OS and PFS vs. crizotinib in an adjusted analysis (HR for PFS=0.52) [3].
Alectinib (2nd gen) 30.8 (Investigator-assessed) [2] 47.8% - 93.5% (varies by trial & line of therapy) [1] [4] Superior to crizotinib in PFS (HR=0.43) and CNS efficacy [2].
Brigatinib (2nd gen) 24.0 (BIRC-assessed) [2] 54% - 75% (varies by line of therapy) [2] Superior to crizotinib in PFS (HR=0.48) and demonstrated high intracranial complete response rate (45%) [2].

Abbreviations: PFS: Progression-Free Survival; ORR: Objective Response Rate; OS: Overall Survival; HR: Hazard Ratio; BIRC: Blinded Independent Review Committee.

Common Experimental Protocols in ALK Inhibitor Trials

The robust data in the table above are generated through standardized clinical trial designs. Here are the methodologies commonly used in the cited studies [1] [2] [5]:

  • Study Design: Most are Phase III, multicenter, randomized, open-label trials. The standard design compares a new investigational ALK inhibitor against an existing one (e.g., Brigatinib vs. Crizotinib in ALTA-1L) or against chemotherapy [2] [5].
  • Patient Population: Trials typically enroll patients with:
    • Histologically confirmed advanced or metastatic ALK-positive NSCLC.
    • ALK positivity confirmed centrally via FISH, IHC, or NGS.
    • No prior ALK inhibitor treatment for first-line trials.
    • Measurable disease per RECIST v1.1 criteria.
  • Endpoints:
    • Primary Endpoint: Blinded Independent Review Committee (BIRC)-assessed Progression-Free Survival (PFS) is common.
    • Secondary Endpoints: Include Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR), Intracranial ORR, Duration of Response (DoR), and safety profile.
  • Treatment Protocol: Patients are randomized to receive either the investigational drug or the control drug in predetermined cycles until disease progression, unacceptable toxicity, or withdrawal of consent. Tumor assessments are performed at regular intervals (e.g., every 8 weeks) [5].

Safety and Tolerability Profiles

While generally better tolerated than chemotherapy, ALK inhibitors have distinct safety profiles that can influence treatment choices. The table below outlines key adverse effects (AEs) [6] [2] [7].

ALK Inhibitor Common Side Effects Adverse Side Effects (Grades 3-5) Clinical Management
Crizotinib Visual disturbances, nausea, diarrhea, vomiting, edema, constipation [6] [7] Liver dysfunction (elevated transaminases), neutropenia, QT prolongation [6] Dose reduction, temporary withdrawal, and close monitoring of liver function and ECG [6].
Brigatinib Nausea, diarrhea, elevated CPK (creatine phosphokinase), hypertension [2] Early-onset pulmonary adverse events (e.g., dyspnea, pneumonia), hypertension, elevated pancreatic enzymes [2] Starting with a lower lead-in dose (90 mg) before escalating to the full maintenance dose (180 mg) to mitigate pulmonary events [2].

Mechanisms of Crizotinib Resistance

A significant challenge with first-generation ALK inhibitors like Crizotinib is the development of resistance, which has driven the development of next-generation agents [4].

G Crizotinib Crizotinib ALK_Signaling ALK Signaling Pathway Crizotinib->ALK_Signaling Inhibits Resistance Resistance Crizotinib->Resistance Development of Tumor_Cell_Death Tumor Cell Death ALK_Signaling->Tumor_Cell_Death Leads to Sub_Mutations ALK Secondary Mutations (e.g., L1196M, G1202R) Resistance->Sub_Mutations Copy_Number_Gain ALK Gene Copy Number Gain Resistance->Copy_Number_Gain Bypass_Activation Bypass Pathway Activation (e.g., EGFR, c-KIT) Resistance->Bypass_Activation Sub_Mutations->ALK_Signaling Restores Copy_Number_Gain->ALK_Signaling Overwhelms Bypass_Activation->Tumor_Cell_Death Alternative Path

Mechanisms of Resistance to Crizotinib

As shown in the diagram, resistance primarily occurs through:

  • ALK-Dominant Resistance: The cancer cell modifies the ALK gene itself.
    • Secondary Mutations: Point mutations (e.g., L1196M, G1202R) in the ALK kinase domain prevent Crizotinib from binding effectively [4].
    • Gene Amplification: An increase in the number of copies of the ALK fusion gene, overwhelming the drug's inhibitory capacity [4].
  • Non-ALK Dominant Resistance: The cancer cell uses alternative pathways to grow.
    • Bypass Track Activation: Activation of other oncogenic signaling pathways (e.g., EGFR, c-KIT) makes the cell no longer dependent on ALK for survival [4].

Future Directions and Clinical Trial Design

The field continues to evolve with ongoing research focused on overcoming resistance and improving patient outcomes.

  • Next-Generation Trials: Current clinical trials for new ALK inhibitors, like the one for SY-3505 versus Crizotinib, follow the robust design principles outlined above, often randomizing treatment-naive patients to directly compare efficacy and safety [5].
  • Treatment Sequencing: A key research question is the optimal sequence of ALK inhibitors to maximize overall survival.
  • Combination Therapies: Research is exploring combinations of ALK TKIs with other agents to target non-ALK resistance mechanisms [4].

References

Available Efficacy and Safety Data for Solcitinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings for Solcitinib and other JAK inhibitors from the search results. A formal Therapeutic Index (TI), often calculated as the ratio of the dose that causes toxicity (TD~50~) to the dose that elicits a desired effect (ED~50~) (TI = TD~50~ / ED~50~), cannot be determined with the published data.

Drug Name Mechanism of Action Reported Efficacy (PASI75) Common Adverse Events Therapeutic Index Analysis
This compound JAK1 > JAK2 inhibitor [1] 57% at Week 12 [1] Headache, nasopharyngitis, nausea, diarrhea, fatigue, upper abdominal pain [1] Cannot be calculated. Limited to Phase 2 data; lacks dose-ranging toxicity data needed for TI calculation [1].
Filgotinib JAK1 inhibitor [2] Superior ACR20 response vs. tofacitinib (OR=3.17) [2] N/A Qualitatively favorable. Network meta-analysis identifies it as one of the safest and most effective JAK inhibitors for PsA [2].
Upadacitinib (30 mg) JAK1 inhibitor [2] Higher ACR20 response vs. tofacitinib (OR=2.34) [2] Higher risk of adverse and serious adverse events [2] Qualitatively lower safety. High efficacy is offset by the highest risk of adverse events among comparators [2].
Tofacitinib (5 mg) JAK 1, 2, 3 inhibitor [3] Baseline for ACR20 comparison [2] N/A Baseline comparator. Serves as a reference point in the PsA network meta-analysis [2].
Deucravacitinib Tyk2 inhibitor [1] 75% at Week 12 [1] Nasopharyngitis [1] Approved drug. Shows high efficacy and a favorable safety profile in trials, leading to its approval for plaque psoriasis [1].

JAK-STAT Pathway and Inhibitor Selectivity

This compound is a selective JAK1 inhibitor with greater potency against JAK1 over JAK2 [1]. The following diagram illustrates the JAK-STAT signaling pathway and where different inhibitors, like this compound, act.

Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAKs JAKs Receptor->JAKs Activation STAT STAT JAKs->STAT Phosphorylation Dimer Dimer STAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene_Regulation Gene_Regulation Nucleus->Gene_Regulation Transcription This compound This compound This compound->JAKs Inhibition

Diagram Title: JAK-STAT Pathway and this compound Inhibition

The diagram shows that this compound, as a small molecule, enters the cell and binds to the ATP-binding pocket of JAK enzymes (particularly JAK1), preventing the phosphorylation and activation of STAT proteins, which in turn modulates gene expression [3] [4].

Detailed Experimental Protocol

The efficacy data for this compound (57% of patients achieving a 75% improvement in the Psoriasis Area and Severity Index (PASI75) at 12 weeks) likely comes from a Phase 2, randomized, placebo-controlled clinical trial for moderate-to-severe plaque psoriasis [1].

A standard protocol for such a trial includes:

  • Primary Endpoint: The proportion of patients achieving PASI75 at Week 12.
  • Key Secondary Endpoints: Often include PASI90, PASI100, and a static Physician's Global Assessment (sPGA) score of 0 or 1.
  • Safety Monitoring: All treated patients are included in the safety analysis. Adverse events are monitored throughout the study and coded using a standardized medical dictionary (like MedDRA). Laboratory parameters (hematology, chemistry) are also regularly assessed [1].

Interpretation and Context for Researchers

For a drug development professional, the key takeaways are:

  • Limited Development: The search results indicate there are no ongoing clinical trials for this compound, suggesting its development for psoriasis has been discontinued [1]. This limits the depth of publicly available data.
  • Comparative Landscape: The JAK inhibitor field has advanced significantly. The focus has shifted towards agents with greater selectivity (e.g., TYK2 inhibitors like Deucravacitinib) or those with a more established efficacy-safety profile in later-stage trials [1] [5].
  • Data Gap: The available information is insufficient for a robust therapeutic index calculation, which requires detailed dose-response data for both efficacy and toxicity, typically generated in Phase 2 dose-ranging studies.

References

Solcitinib gene expression profiling validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Solcitinib at a Glance

This compound is an investigational drug that targets the Janus kinase (JAK) family, specifically acting as a JAK inhibitor [1]. The table below summarizes the key details available from the search results:

Attribute Details on this compound
Drug Name This compound
Therapeutic Target JAK/STAT signaling pathway [1]
Developmental Phase Early-phase clinical trials (as of a 2022 review) [1].
Indication (Under Investigation) Psoriasis [1]
Administration Route Systemic [1]
Key Context Evidence on its use comes from pharmaceutical company-sponsored trials [1].

The JAK/STAT Pathway and Profiling Methods

While specific protocols for this compound are not listed, the diagrams below illustrate the pathway it targets and a general workflow for validating its effect through gene expression profiling.

This diagram illustrates the JAK/STAT signaling pathway, which is targeted by this compound [2] [3].

jak_stat_pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT Phosphorylated STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression Regulates

This diagram outlines a generalized workflow for conducting gene expression profiling, which is the type of study used to validate the biological effects of drugs like this compound [4].

gep_workflow Sample_Prep 1. Sample Preparation (Treated vs. Control Cells) RNA_Extraction 2. RNA Extraction Sample_Prep->RNA_Extraction Profiling 3. Expression Profiling (e.g., RNA-seq, Microarray) RNA_Extraction->Profiling Data_Analysis 4. Bioinformatics Analysis (Differential Expression) Profiling->Data_Analysis Validation 5. Experimental Validation (e.g., RT-qPCR) Data_Analysis->Validation Interpretation 6. Interpretation & Reporting Validation->Interpretation

The general methodology for gene expression profiling involves treating biological samples with the compound, extracting RNA, and using high-throughput techniques like RNA sequencing (RNA-Seq) or microarrays to measure the activity of thousands of genes simultaneously [4]. Subsequent bioinformatics analyses identify differentially expressed genes, and key findings are often validated using independent methods like RT-qPCR [5].

References

Solcitinib vs. Other JAK Inhibitors in Plaque Psoriasis

Author: Smolecule Technical Support Team. Date: February 2026

A 2022 network meta-analysis directly compared several JAK inhibitors, including solcitinib, for moderate-to-severe plaque psoriasis. The table below summarizes its ranking for efficacy and safety based on this analysis [1].

JAK Inhibitor Dosing Efficacy (PASI75) Ranking Safety Ranking Key Findings from Network Meta-Analysis
Tofacitinib 15 mg BID 1st (SUCRA=0.937) 5th (among 7 drugs) Superior efficacy and safety over other JAK inhibitors [1].
Tofacitinib 10 mg BID 2nd (SUCRA=0.908) 4th (among 7 drugs) Superior efficacy and safety over other JAK inhibitors [1].
Deucravacitinib 12 mg QD 3rd (SUCRA=0.837) 6th (among 7 drugs) Safety was inferior to placebo [1].
This compound Not specified in results Not ranked in top 3 Not ranked in top 3 Did not rank in the top three for efficacy at 12 weeks [1].
Baricitinib Not specified in results Not ranked in top 3 Not ranked in top 3 Did not rank in the top three for efficacy at 12 weeks [1].
Abrocitinib Not specified in results Not ranked in top 3 Not ranked in top 3 Did not rank in the top three for efficacy at 12 weeks [1].
Peficitinib Not specified in results Not ranked in top 3 Not ranked in top 3 Did not rank in the top three for efficacy at 12 weeks [1].

This compound's Selectivity and Experimental Data

This compound (also known as GS-9270) is a selective JAK inhibitor. Profiling data helps understand its potential therapeutic profile and off-target effects.

Parameter Experimental Data
Primary Target JAK1 [2]
IC50 in Cell-Free Assay (JAK1) 8–9 nM [2]
IC50 in Cell-Free Assay (JAK2) 108 nM [2]
IC50 in Cell-Free Assay (JAK3) 539 nM [2]
IC50 in Cell-Free Assay (TYK2) 225 nM [2]
Institutional Name GS-9270 [2]

Interpretation of Data: The IC50 (Half Maximal Inhibitory Concentration) value represents the concentration of a drug required to inhibit a biological process by half in a lab experiment. Lower values indicate greater potency.

  • The data shows this compound is highly potent and selective for JAK1 over JAK2, JAK3, and TYK2 [2].
  • This selectivity is a key design goal for second-generation JAK inhibitors, aiming to improve safety by preserving essential functions of other JAKs (e.g., JAK2 in erythropoiesis) [3] [4].

JAK Inhibitors vs. Biologics: A Class Comparison

While direct this compound-biologics data is scarce, understanding how JAK inhibitors as a class differ from biologics is crucial for drug development professionals.

Feature Small-Molecule JAK Inhibitors (e.g., this compound) Biologic Drugs (e.g., mAbs)
Molecular Size Small molecules (<500 Daltons) [4] Large, complex proteins [5]
Administration Oral (systemic); Topical [4] Subcutaneous or Intravenous injection [6]
Target Intracellular kinases (e.g., JAKs) [7] Extracellular targets (e.g., cytokines, receptors) [5]
Mechanism Broadly inhibits signaling of multiple cytokines using the targeted JAK [3] [6] Precisely blocks a single cytokine or receptor [5]
Development Rationale Oral convenience, broader cytokine blockade, tissue penetration [7] High specificity for a single, validated pathogenic pathway [5]

Experimental Protocol for JAK Inhibitor Profiling

The key data for this compound comes from early-stage in vitro selectivity profiling. Below is a generalized protocol for such experiments [2].

  • Objective: To determine the potency and selectivity of a JAK inhibitor against JAK1, JAK2, JAK3, and TYK2.
  • Methodology: Cell-free enzyme assay.
  • Materials:
    • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.
    • Test compound (e.g., this compound) dissolved in DMSO.
    • ATP and a peptide substrate.
    • Detection reagents (e.g., for fluorescence or luminescence).
  • Procedure:
    • Reaction Setup: Incubate the kinase with a range of concentrations of the test compound.
    • Kinase Reaction: Initiate the reaction by adding ATP and the substrate. The assay measures the transfer of a phosphate group from ATP to the substrate.
    • Signal Detection: Use a detection method to quantify the amount of phosphorylated product.
    • Data Analysis: Plot the dose-response curve for each kinase and calculate the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

JAK-STAT Signaling Pathway and Inhibition

The following diagram illustrates the JAK-STAT signaling pathway, which is targeted by this compound and other JAK inhibitors.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2/3/TYK2 Receptor->JAK2 Activation STAT STAT Protein JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., this compound) Inhibitor->JAK1 Inhibitor->JAK2

This pathway is central to the mechanism of action for many cytokines implicated in autoimmune diseases. JAK inhibitors work by competitively binding to the ATP-binding site in the kinase domain (JH1) of JAK proteins, preventing the phosphorylation and activation of STATs [6] [2].

Interpretation Guide for Researchers

  • Focus on Class-Level Data: For a compound like this compound with limited public clinical data, decisions often rely on its selectivity profile (JAK1 selectivity) and preclinical efficacy in relevant disease models, compared to other JAK inhibitors rather than direct head-to-head studies with biologics [3] [2].
  • Consider the Therapeutic Landscape: The choice between a JAK inhibitor and a biologic involves trade-offs. JAK inhibitors offer oral administration and broader pathway modulation, while biologics provide high specificity for a single cytokine target [7].

References

Solcitinib patent literature comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Solcitinib at a Glance

This compound (also known as GSK-2586184 or GLPG-0778) is an orally active, potent, and selective Janus kinase 1 (JAK1) inhibitor [1]. Its biochemical profile is characterized by the following selectivity [1]:

Target IC50 (nM) Selectivity over other JAKs
JAK1 9.8 nM -
JAK2 Information missing 11-fold
JAK3 Information missing 55-fold
TYK2 Information missing 23-fold

Efficacy & Safety Comparison in Plaque Psoriasis

A 2022 network meta-analysis directly compared the efficacy and safety of this compound with other JAK inhibitors for moderate-to-severe plaque psoriasis. The table below synthesizes the key findings. The efficacy was primarily measured by the PASI75 response (a 75% improvement in the Psoriasis Area and Severity Index) at 12 weeks, and the Surface Under the Cumulative Ranking (SUCRA) value, where a higher score indicates better efficacy [2].

JAK Inhibitor Dosage PASI75 Efficacy (SUCRA Score) Safety Profile
Tofacitinib 15 mg BID 0.937 (Highest) Relatively low incidence of AEs [2]
Tofacitinib 10 mg BID 0.908 Relatively low incidence of AEs [2]
Deucravacitinib 12 mg QD 0.837 Higher incidence of AEs compared to placebo [2]
This compound Information missing Lower than Tofacitinib and Deucravacitinib Non-inferior to placebo [2]
Peficitinib Information missing Lower than Tofacitinib and Deucravacitinib Non-inferior to placebo [2]
Baricitinib Information missing Lower than Tofacitinib and Deucravacitinib Non-inferior to placebo [2]
Abrocitinib Information missing Lower than Tofacitinib and Deucravacitinib Non-inferior to placebo [2]

The analysis concluded that while all JAK inhibitors were superior to placebo, Tofacitinib showed superior efficacy and safety over the other inhibitors, including this compound [2].

The JAK/STAT Signaling Pathway

JAK inhibitors work by blocking the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway. This pathway is a crucial communication node in cells, transmitting signals from over 50 cytokines and growth factors [3]. Upon cytokine binding, JAKs associated with the receptor are activated and phosphorylate each other and the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated, form dimers, and translocate to the nucleus to regulate gene transcription [3]. The diagram below illustrates this process.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK (Inactive) Receptor->JAK1 Activation JAK2 JAK (Inactive) Receptor->JAK2 Activation JAK1a JAK (Active) JAK1->JAK1a JAK2a JAK (Active) JAK2->JAK2a STAT STAT (Inactive) JAK1a->STAT Phosphorylation JAK2a->STAT Phosphorylation STATp STAT-P (Active) STAT->STATp STATdimer STAT Dimer STATp->STATdimer Nucleus Nucleus STATdimer->Nucleus Translocation GeneReg Gene Regulation Nucleus->GeneReg Inhibitor JAK Inhibitor (e.g., this compound) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

389.18517499 Da

Monoisotopic Mass

389.18517499 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3V7GQ1260K

Wikipedia

Solcitinib

Dates

Last modified: 08-15-2023

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